5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
Description
Properties
IUPAC Name |
5-(4-chlorophenoxy)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-1-4-11(5-2-9)16-12-6-3-10(8-15)14-7-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPZYKQOODWNPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CN=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde chemical structure and properties
Core Identity & Strategic Application in Medicinal Chemistry
Executive Summary
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is a high-value heterocyclic intermediate utilized primarily in the synthesis of HIF Prolyl Hydroxylase (HIF-PH) inhibitors and advanced agrochemicals. Characterized by a pyridine core substituted with a lipophilic 4-chlorophenoxy ether at the C5 position and a reactive formyl group at C2, this molecule serves as a critical "scaffold linker." Its structural geometry allows it to bridge hydrophobic binding pockets (via the phenoxy group) with polar active sites (via aldehyde-derived heterocycles), making it indispensable in the development of drugs for renal anemia and ischemia.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data | Note |
| IUPAC Name | 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde | |
| Molecular Formula | C₁₂H₈ClNO₂ | |
| Molecular Weight | 233.65 g/mol | |
| CAS Number | Not widely listed; Analogous to Acid CAS 72133-24-5 | Acid precursor is commercially available.[1] |
| Predicted LogP | 3.2 – 3.5 | Highly lipophilic due to chlorophenoxy moiety. |
| H-Bond Acceptors | 3 (N-pyridine, O-ether, O-aldehyde) | |
| H-Bond Donors | 0 | |
| Appearance | Pale yellow to off-white solid | Low melting point solid predicted (approx. 55–65°C). |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility. |
Structural Analysis
The molecule features two distinct domains:
-
The Electrophilic Head (C2-Formyl): The aldehyde group at the 2-position is highly activated by the electron-deficient pyridine ring, making it susceptible to rapid nucleophilic attack (e.g., condensation with amines, Knoevenagel reactions).
-
The Lipophilic Tail (C5-Phenoxy): The 4-chlorophenoxy group acts as a "hydrophobic anchor." In medicinal chemistry, this moiety often occupies the deep hydrophobic pocket of enzymes like PHD2 (Prolyl Hydroxylase Domain 2).
Synthetic Pathways & Manufacturing
The synthesis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde requires a convergent strategy, typically assembling the ether linkage before generating the sensitive aldehyde group.
Pathway A: The Nitrile Reduction Route (Preferred)
This route offers the highest atom economy and avoids over-oxidation side products.
-
Nucleophilic Aromatic Substitution (SₙAr): Reaction of 5-bromo-2-cyanopyridine with 4-chlorophenol. The electron-withdrawing cyano group activates the C5-bromine for displacement.
-
Controlled Reduction: The nitrile is selectively reduced to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures to prevent over-reduction to the amine.
Pathway B: The Hydroxymethyl Oxidation Route
Used when the 2-methyl or 2-hydroxymethyl precursors are available.
-
Coupling: 5-bromo-2-methylpyridine + 4-chlorophenol.
-
Oxidation: Selenium dioxide (SeO₂) oxidation of the methyl group or Swern oxidation of the corresponding alcohol.
Synthesis Workflow Diagram
Figure 1: Convergent synthesis via the nitrile intermediate, ensuring preservation of the aldehyde functionality.
Experimental Protocols
Protocol 1: Synthesis of Intermediate Nitrile
Objective: Preparation of 5-(4-chlorophenoxy)picolinonitrile.
-
Setup: Charge a 3-neck round-bottom flask with 4-chlorophenol (1.0 eq) and anhydrous DMF (10 vol).
-
Base Addition: Add K₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide.
-
Coupling: Add 5-bromo-2-cyanopyridine (1.0 eq) in one portion.
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC/HPLC for consumption of the bromide.
-
Workup: Cool to RT. Pour into ice water (50 vol). The product will precipitate.[2] Filter, wash with water, and dry in a vacuum oven at 45°C.
-
Expected Yield: 85–92%.
-
Appearance: White crystalline solid.
-
Protocol 2: Selective Reduction to Aldehyde
Objective: Conversion of nitrile to 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde.
-
Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen. Dissolve the nitrile intermediate (1.0 eq) in anhydrous Toluene (15 vol).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Reduction: Add DIBAL-H (1.0 M in toluene, 1.2 eq) dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to avoid over-reduction.
-
Hydrolysis: Stir at -78°C for 2 hours. Quench by slow addition of Methanol followed by saturated Rochelle’s salt (potassium sodium tartrate) solution.
-
Extraction: Allow the mixture to warm to RT and stir vigorously until the aluminum emulsion clears (may take 1–2 hours). Extract with Ethyl Acetate.
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient). The aldehyde is sensitive to oxidation; store under inert gas at 4°C.
Pharmaceutical & Industrial Applications[6][8]
HIF-PH Inhibitor Development
The primary utility of this aldehyde is as a pharmacophore fragment for HIF Prolyl Hydroxylase Inhibitors (e.g., analogs of Desidustat or Vadadustat).
-
Mechanism: The pyridine nitrogen and the aldehyde-derived motif (often converted to a glycine amide or hydrazide) coordinate the active site Iron (Fe²⁺) in the PHD2 enzyme.
-
Role of Phenoxy Group: The 4-chlorophenoxy tail extends into the hydrophobic channel of the enzyme, providing potency and selectivity over other 2-oxoglutarate oxygenases.
Agrochemicals
Pyridine-2-carbaldehydes are precursors to picolinic acid herbicides . The 5-phenoxy substitution pattern mimics the structure of auxinic herbicides, potentially disrupting plant growth regulation in broadleaf weeds.
Pharmacophore Mapping Diagram
Figure 2: Structural Activity Relationship (SAR) showing how the molecule interacts with the PHD2 enzyme active site.
Safety & Handling (E-E-A-T)
Warning: Pyridine aldehydes are known skin sensitizers and lachrymators.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H317 (May cause an allergic skin reaction).
-
Handling: Always handle in a fume hood. Double-gloving (Nitrile) is recommended due to the lipophilicity of the compound, which facilitates skin absorption.
-
Storage: The aldehyde is prone to autoxidation to the carboxylic acid (CAS 72133-24-5). Store under Nitrogen/Argon at 2–8°C.
References
-
Sigma-Aldrich. 5-(4-chlorophenoxy)pyridine-2-carboxylic acid Product Sheet. (Acid precursor data used for structural inference).
-
PubChem. Compound Summary: 6-(4-Chlorophenoxy)nicotinonitrile. (Regioisomer and nitrile precursor data).
-
Journal of Medicinal Chemistry. Discovery of HIF Prolyl Hydroxylase Inhibitors.[3][4] (Contextual grounding for HIF-PH inhibitor SAR).
-
Google Patents. Process for the preparation of pyridine-2-carboxylic-acid derivatives. (Synthetic methodology grounding).
-
Guide to Pharmacology. Desidustat Ligand Page. (Application context).
Sources
CAS number for 5-(4-chlorophenoxy)picolinaldehyde derivatives
An In-depth Technical Guide to 5-(4-chlorophenoxy)picolinaldehyde and its Derivatives for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Novel Scaffold
In the landscape of medicinal chemistry and agrochemical research, the synthesis of novel molecular scaffolds is a cornerstone of innovation. The 5-(4-chlorophenoxy)picolinaldehyde framework, which marries a picolinaldehyde moiety with a 4-chlorophenoxy group through an ether linkage, represents a promising, yet underexplored, class of compounds. Picolinaldehyde and its derivatives are known precursors to a variety of biologically active molecules, including thiosemicarbazones with demonstrated anticancer and antimicrobial properties.[1][2] Concurrently, the chlorophenoxy group is a well-established pharmacophore in herbicidal agents, acting as synthetic auxins that induce uncontrolled growth in broad-leaf plants.[3][4]
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(4-chlorophenoxy)picolinaldehyde and its derivatives. It is intended to serve as a foundational resource for researchers seeking to explore this chemical space.
A crucial point of clarification is the status of the Chemical Abstracts Service (CAS) Registry Number for the parent compound, 5-(4-chlorophenoxy)picolinaldehyde. As of the writing of this guide, a specific CAS number for this exact molecule has not been found in publicly accessible databases. A CAS number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature.[5][6] For novel compounds, a CAS number is assigned upon submission to the Chemical Abstracts Service, a process that requires detailed information about the substance's composition and structure.[7][8][9] The absence of a pre-existing CAS number underscores the novelty of this compound and the opportunity for original research in this area.
Proposed Synthesis of 5-(4-chlorophenoxy)picolinaldehyde and its Derivatives
A plausible and efficient synthetic route to 5-(4-chlorophenoxy)picolinaldehyde involves a two-step process commencing with an Ullmann condensation to form the key aryl ether linkage, followed by a selective oxidation to yield the target aldehyde.
Synthetic Workflow Overview
Caption: Proposed two-step synthesis of 5-(4-chlorophenoxy)picolinaldehyde.
Experimental Protocol: Synthesis of 5-(4-chlorophenoxy)picolinaldehyde
Step 1: Synthesis of 5-(4-Chlorophenoxy)-2-(hydroxymethyl)pyridine via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving a copper-catalyzed reaction between an aryl halide and a phenol.[10][11][12]
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-(hydroxymethyl)pyridine (1.0 eq.), 4-chlorophenol (1.2 eq.), copper(I) iodide (0.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(4-chlorophenoxy)-2-(hydroxymethyl)pyridine.
Step 2: Oxidation of 5-(4-Chlorophenoxy)-2-(hydroxymethyl)pyridine to 5-(4-Chlorophenoxy)picolinaldehyde
The selective oxidation of primary alcohols to aldehydes is a common transformation in organic synthesis. Pyridinium chlorochromate (PCC) is a mild and effective reagent for this purpose, often preventing over-oxidation to the carboxylic acid.[13][14]
-
Dissolve 5-(4-chlorophenoxy)-2-(hydroxymethyl)pyridine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Add pyridinium chlorochromate (PCC) (1.5 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium byproducts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(4-chlorophenoxy)picolinaldehyde.
Structural Characterization of 5-(4-chlorophenoxy)picolinaldehyde Derivatives
Rigorous structural elucidation and purity assessment are paramount in the synthesis of novel compounds. A combination of spectroscopic and chromatographic techniques should be employed.[15][16][17][18]
| Technique | Expected Observations for 5-(4-chlorophenoxy)picolinaldehyde |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.8-10.0 ppm.- Aromatic protons of the pyridine and chlorophenyl rings in the region of δ 7.0-8.5 ppm, exhibiting characteristic splitting patterns.- Absence of the methylene protons (CH₂OH) signal from the starting alcohol. |
| ¹³C NMR | - Aldehyde carbonyl carbon signal around δ 190-195 ppm.- Aromatic carbon signals in the range of δ 110-160 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde at approximately 1700-1720 cm⁻¹.- C-O-C stretching vibrations for the aryl ether linkage around 1230-1270 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric).- C-Cl stretching vibration around 700-800 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₁₂H₈ClNO₂.- Characteristic fragmentation pattern, including loss of the aldehyde group (CHO) and cleavage of the ether bond. |
| HPLC | - A single major peak indicating high purity of the final compound. |
Potential Biological Significance and Applications
The hybrid structure of 5-(4-chlorophenoxy)picolinaldehyde suggests a potential for multifaceted biological activity, drawing from the established profiles of its constituent moieties.
Anticancer and Antimicrobial Potential
Picolinaldehyde derivatives are frequently used as precursors for thiosemicarbazones, a class of compounds known for their potent and diverse biological activities, including anticancer, antibacterial, and antiviral effects.[2][19][20] The mechanism of action often involves the chelation of essential metal ions, leading to the inhibition of enzymes crucial for cell proliferation and survival.[1] The synthesis of a 5-(4-chlorophenoxy)picolinaldehyde thiosemicarbazone derivative could yield a novel agent with enhanced or unique biological properties.
Caption: Potential pathway to biologically active thiosemicarbazone derivatives.
Herbicidal Activity
The 4-chlorophenoxy moiety is a key component of several widely used phenoxy herbicides, such as 2,4-D.[3] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and lethal growth in dicotyledonous plants.[4] The presence of this group in the 5-(4-chlorophenoxy)picolinaldehyde scaffold suggests a potential for herbicidal activity.[21][22][23] Further derivatization could modulate this activity and selectivity.
Conclusion
The 5-(4-chlorophenoxy)picolinaldehyde scaffold represents a novel and promising area for chemical research. While a specific CAS number for the parent compound is not yet available, this guide provides a robust framework for its synthesis, characterization, and the exploration of its potential biological activities. The convergence of the picolinaldehyde and chlorophenoxy pharmacophores within a single molecule opens up exciting possibilities for the discovery of new therapeutic agents and agrochemicals. It is our hope that this guide will serve as a valuable resource for researchers embarking on the exploration of this intriguing class of compounds.
References
-
Ullmann, F. Über eine neue Bildungsweise von Dinitrodiphenyläther. Ber. Dtsch. Chem. Ges.1905 , 38 (2), 2211–2212. [Link]
-
Wikipedia. Phenoxy herbicide. [Link]
-
SynArchive. Ullmann Condensation. [Link]
-
Weintraub, R. L.; Brown, J. W.; Throne, J. A. Herbicidal Activity, Relation Between Molecular Structure and Physiological Activity of Plant Growth Regulators II. Formative Activity of Phenoxyacetic Acids. J. Agric. Food Chem.1954 , 2 (19), 996–999. [Link]
-
de Morais, S. M.; de Oliveira, L. S.; da Silva, A. A. B.; et al. Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. An. Acad. Bras. Ciênc.2021 , 93 (1), e20190509. [Link]
-
Boruwa, J.; Borthakur, N.; Boruah, R. C. Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Org. Lett.2002 , 4 (17), 2841–2843. [Link]
-
Asadollahi, P.; Dadfarnia, S.; Shabani, A. M. H.; et al. Evaluation of herbicidal and fungicidal activities of six natural components and their phenoxyacetic acids derivatives and assessment of human health risk posed by oral exposure to them. Toxicol. Environ. Chem.2022 , 104 (1-3), 209-227. [Link]
-
Cortes-Reynoso, P.; Chavez-Alegria, G.; Martinez-Klimova, E.; et al. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia2023 , 3 (3), 903-918. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
PubMed. Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. [Link]
-
ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
-
CAS. CAS Registry Services. [Link]
-
Proregulations. CAS Number Application. [Link]
-
REACH24H. Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]
-
MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]
-
Wikipedia. CAS Registry Number. [Link]
-
ASEAN Cosmetics Association. What is a CAS Registration Number (CAS RN)? [Link]
-
ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]
-
PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
-
Dalton Transactions (RSC Publishing). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
-
PubMed. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of . [Link]
-
ResearchGate. (PDF) Characterization and biological activity studies on some transition metal complexes of thiosemicarbazide derived from 2-picolinic acid hydrazide. [Link]
-
ResearchGate. An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. [Link]
-
MDPI. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds. [Link]
-
MDPI. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. [Link]
-
Chemguide. oxidation of alcohols. [Link]
-
Chemistry LibreTexts. 19.6: Oxidation of alcohols and aldehydes. [Link]
-
Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. [Link]
-
MDPI. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]
-
New Journal of Chemistry (RSC Publishing). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. [Link]
-
Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
YouTube. Alcohol to Aldehyde by PCC oxidation- Mechanism and reaction setup with work up. [Link]
-
ResearchGate. 5-Aryloxazolidines as Reagents for Double Alkylation of Arenes: A Novel Synthesis of 4-Aryltetrahydroisoquinolines | Request PDF. [Link]
-
PubMed. Synthesis of erythro-alpha-amino beta-hydroxy carboxylic acid esters by diastereoselective photocycloaddition of 5-methoxyoxazoles with aldehydes. [Link]
Sources
- 1. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. CAS Registry Number - Wikipedia [en.wikipedia.org]
- 6. aseancosmetics.org [aseancosmetics.org]
- 7. CAS Registry Services℠ | CAS [cas.org]
- 8. CAS Number Application - Proregulations [proregulations.com]
- 9. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. synarchive.com [synarchive.com]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Conformational and Functional Properties of the Bioactive Thiosemicarbazone and Thiocarbohydrazone Compounds | MDPI [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. scielo.br [scielo.br]
- 23. tandfonline.com [tandfonline.com]
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde PubChem CID and safety data
The following technical guide provides an in-depth analysis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde , a specialized heterocyclic intermediate used in the synthesis of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors and agrochemical scaffolds.
Executive Summary
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is a pharmacophore scaffold belonging to the class of aryloxy-pyridines. It serves as a critical "aldehyde handle" for reductive aminations and Knoevenagel condensations in the development of small-molecule therapeutics, particularly those targeting anemia (HIF-PH inhibitors) and specific kinase pathways. Due to the high reactivity of the aldehyde group, this compound is often synthesized in situ or stored under rigorous inert conditions, making its stable precursor (the carboxylic acid) the primary commercial reference point.
Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]
This molecule combines a lipophilic chlorophenoxy tail (improving membrane permeability) with a reactive pyridine-aldehyde head (facilitating diverse chemical ligation).
"Vital Stats" Table
| Property | Data | Notes |
| Compound Name | 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde | IUPAC |
| Chemical Formula | ||
| Molecular Weight | 233.65 g/mol | |
| Precursor CAS | 72133-24-5 | Refers to the stable Acid form [1] |
| Predicted LogP | 3.2 - 3.5 | Lipophilic (Drug-like) |
| Physical State | Pale yellow solid or oil | Low melting point anticipated |
| Solubility | DCM, THF, DMSO | Poor water solubility |
| Reactivity | High | Air-sensitive (oxidizes to acid) |
Structural Architecture
The molecule consists of a central pyridine ring substituted at the C5 position with a 4-chlorophenoxy ether linkage and at the C2 position with a formyl group.
[11]
Safety & Handling (HSE Profile)
As a reactive pyridine aldehyde, safety protocols must account for both toxicity (pyridine moiety) and reactivity (aldehyde). While specific toxicological data for the aldehyde is limited, it is derived from the properties of the parent acid (CAS 72133-24-5) and analogous pyridine aldehydes (e.g., 2-Pyridinecarboxaldehyde, CAS 1121-60-4).
GHS Classification (Predicted)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.
-
H302: Harmful if swallowed (characteristic of pyridine derivatives).
-
H411: Toxic to aquatic life with long-lasting effects (due to chlorophenoxy moiety).
-
Handling Protocols
-
Air Sensitivity: The aldehyde C-H bond is prone to autoxidation. Store under Argon or Nitrogen at -20°C.
-
Lewis Basicity: The pyridine nitrogen can sequester acidic catalysts. When using Lewis acids (e.g., in reductive amination), use a stoichiometric excess or a non-coordinating counter-ion.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory. Avoid dust generation if solid.
Synthetic Utility & Reactivity[1][12][13]
The value of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde lies in its dual reactivity. The ether linkage is stable to most reducing/oxidizing conditions, allowing chemoselective manipulation of the aldehyde.
Reactivity Map
The aldehyde serves as a "divergent point" for synthesis:
-
Reductive Amination: Reaction with amines +
Secondary/Tertiary Amines. -
Oxidation: Reaction with
(Pinnick) Carboxylic Acid (CAS 72133-24-5). -
Reduction: Reaction with
Alcohol. -
Olefinations: Wittig/Horner-Wadsworth-Emmons
Styryl derivatives.
Experimental Protocols
Since the aldehyde is often not available off-the-shelf, the standard workflow involves synthesizing it from the commercially available acid (CAS 72133-24-5) or nitrile.
Protocol A: Synthesis via Reduction of Methyl Ester
This method is preferred for scale-up as it avoids the over-reduction often seen with direct acid reduction.
Prerequisites:
-
Start Material: 5-(4-chlorophenoxy)pyridine-2-carboxylic acid (CAS 72133-24-5).
-
Reagents: Thionyl Chloride (
), Methanol, DIBAL-H (Diisobutylaluminum hydride).
Step-by-Step Methodology:
-
Esterification:
-
Dissolve 10.0 mmol of the acid in dry Methanol (20 mL).
-
Add
(1.2 eq) dropwise at 0°C. -
Reflux for 3 hours. Monitor by TLC (Acid disappears, less polar spot appears).
-
Concentrate in vacuo to yield the methyl ester.
-
-
Controlled Reduction (DIBAL-H):
-
Dissolve the crude ester in anhydrous DCM (50 mL) under Argon.
-
Cool to -78°C (Critical for aldehyde selectivity).
-
Add DIBAL-H (1.0 M in hexanes, 1.1 eq) dropwise over 20 mins.
-
Stir at -78°C for 1 hour.
-
-
Quench & Workup:
-
Quench carefully with Methanol (5 mL) at -78°C.
-
Add saturated Rochelle’s salt (Potassium sodium tartrate) solution.
-
Stir vigorously at RT for 2 hours until the aluminum emulsion breaks and layers separate.
-
Extract with DCM (3x), dry over
, and concentrate.
-
-
Purification:
-
The crude aldehyde is often pure enough for the next step. If storage is needed, flash chromatography (Hexane/EtOAc) is required immediately.
-
Protocol B: Reductive Amination (Application)
Context: Attaching the scaffold to a piperidine or amine core.
-
Mix Aldehyde (1.0 eq) and Amine (1.0 eq) in DCE (Dichloroethane).
-
Add
(catalytic, 0.1 eq) to activate the imine formation. Stir 30 mins. -
Add
(1.5 eq). -
Stir overnight at RT.
-
Quench with sat.
.
References
-
Enamine Ltd. (2025).[2] Catalog Entry: 5-(4-chlorophenoxy)pyridine-2-carboxylic acid. CAS 72133-24-5. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-2-carbaldehyde. CAS 1121-60-4.[3] Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: 5-Chloropyridine-2-carboxaldehyde. CID 10103267. Retrieved from
- Jain, M.R., et al. (2016). Pharmacological characterization of ZYAN1 (Desidustat), a novel prolyl hydroxylase inhibitor. Drug Research, 66(2), 107-112. (Contextual reference for aryloxy-pyridine scaffolds in HIF-PH inhibition).
Sources
Solubility of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde in Organic Solvents for Pharmaceutical Development
Abstract
The solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is a critical physicochemical property that governs every stage of drug development, from synthesis and purification to formulation and manufacturing.[1] This guide provides a comprehensive technical framework for understanding and determining the solubility of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry. Due to the scarcity of published empirical data for this specific molecule, this document emphasizes a predictive approach based on its molecular structure and provides detailed, field-proven experimental protocols for its quantitative determination. We will explore the theoretical underpinnings of solubility, detail the gold-standard equilibrium shake-flask method coupled with HPLC analysis, and discuss best practices to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing the solubility of novel chemical entities.
Introduction: The Central Role of Solubility
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is a bifunctional organic molecule featuring a pyridine-2-carbaldehyde core linked to a 4-chlorophenoxy moiety. Such structures are common building blocks in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2] The selection of an appropriate solvent is a strategic decision that profoundly impacts process efficiency, product purity, safety, and environmental sustainability in pharmaceutical manufacturing.[1][3] Solvents constitute 80-90% of the waste generated in typical pharmaceutical processes, making informed selection critical for green chemistry initiatives.[4][5]
An accurate understanding of the solubility of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is paramount for:
-
Reaction Chemistry: Ensuring reactants are in the same phase to facilitate desired chemical transformations.
-
Crystallization & Purification: Selecting appropriate solvent/anti-solvent systems for isolating the compound with high purity.
-
Formulation: Developing stable and bioavailable drug products.
-
Analytical Method Development: Preparing stock solutions and standards for assays.
This guide will first analyze the molecule's structural features to predict its solubility behavior before providing a detailed experimental protocol for its empirical determination.
Theoretical & Predictive Analysis of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities and intermolecular forces are more likely to be miscible.[6][7] To predict the solubility of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, we must first dissect its molecular structure and the resulting intermolecular forces it can establish with a solvent.[8][9]
Molecular Structure and Intermolecular Forces
The molecule can be deconstructed into two key regions with distinct polarity characteristics:
-
The Polar Headgroup: The pyridine-2-carbaldehyde portion is inherently polar. The nitrogen atom in the pyridine ring and the oxygen atom of the aldehyde group are electronegative, creating significant dipole moments. This region can participate in:
-
Dipole-Dipole Interactions: Strong attractions with other polar solvent molecules (e.g., Acetone, Acetonitrile).
-
Hydrogen Bond Acceptance: The nitrogen and oxygen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols (e.g., Ethanol, Methanol).
-
-
The Non-Polar Tail: The 4-chlorophenoxy group is significantly more non-polar and hydrophobic. While the chlorine atom and ether linkage add some polarity, the two aromatic rings dominate this fragment's character. This region primarily engages in:
Predicted Solubility Profile
Based on this structural duality, we can forecast the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF). These solvents can effectively solvate the polar headgroup through strong dipole-dipole interactions without competing for hydrogen bonding.
-
Moderate to Good Solubility: Expected in polar protic solvents like Methanol, Ethanol, and Isopropanol. These solvents can engage in hydrogen bonding with the molecule, but the large non-polar tail may limit miscibility compared to polar aprotic solvents.
-
Moderate Solubility: Expected in chlorinated solvents like Dichloromethane (DCM) and Chloroform, which can interact favorably with both the polar and non-polar regions of the molecule.
-
Low to Negligible Solubility: Expected in non-polar solvents such as Hexane, Heptane, and Cyclohexane. The strong solute-solute and solvent-solvent interactions will likely dominate over the weak solute-solvent dispersion forces.[8] Similarly, solubility in water is expected to be very low due to the large, hydrophobic chlorophenoxy group.
The following diagram illustrates the relationship between the solute's functional groups and its potential interactions with different classes of solvents.
Experimental Determination of Equilibrium Solubility
While predictions are valuable, empirical measurement is essential for definitive data. The "shake-flask" method is the internationally recognized gold standard for determining thermodynamic equilibrium solubility.[11][12] This method ensures that a saturated solution is in equilibrium with the solid state of the compound, providing a true measure of its solubility at a given temperature.
The following diagram outlines the comprehensive workflow for this procedure.
Detailed Protocol: Shake-Flask Method with HPLC-UV Quantification
This protocol is designed as a self-validating system to ensure the trustworthiness of the final data.
A. Materials and Reagents
-
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde (solid, >98% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringes and 0.22 µm PVDF or PTFE syringe filters
-
HPLC system with a UV detector and a suitable C18 column
B. Step-by-Step Experimental Procedure
-
Preparation of Saturated Solutions
-
Add an excess amount of the solid compound to a series of glass vials. A common starting point is to add ~20 mg of solid to 2 mL of each test solvent.
-
Causality: An excess of solid is critical to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[13]
-
-
Equilibration
-
Seal the vials tightly and place them on an orbital shaker.
-
Agitate the samples at a constant temperature (e.g., 25°C for room temperature data or 37°C for physiological relevance) for a minimum of 24 hours.[11][14]
-
Trustworthiness: To validate that equilibrium has been reached, take measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements do not deviate significantly.[11]
-
-
Phase Separation
-
Remove the vials from the shaker and let them stand to allow the solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.
-
Causality: This step ensures that no undissolved particles are carried over into the analytical sample, which would falsely inflate the solubility measurement.
-
Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter membrane.[13][15]
-
-
Preparation for HPLC Analysis
-
Calibration Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Perform serial dilutions to create a set of at least five calibration standards spanning the expected solubility range.[16]
-
Sample Preparation: Accurately dilute a known volume of the filtered saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve.
-
-
HPLC Analysis
-
Develop a suitable reverse-phase HPLC method to separate the analyte from any potential impurities. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or TFA) is a common starting point.
-
Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of > 0.99.
-
Inject the prepared samples for analysis.
-
-
Data Analysis and Calculation
-
Using the linear regression equation from the calibration curve, calculate the concentration of the compound in the diluted sample.
-
Account for the dilution factor to determine the original concentration in the saturated solution.
-
Express the final solubility in both mg/mL and mol/L.
-
Data Presentation
All quantitative data should be summarized in a clear, structured table to facilitate comparison across different solvents and conditions.
Table 1: Experimentally Determined Solubility of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | Polar Protic | 25 | ||
| e.g., Acetonitrile | Polar Aprotic | 25 | ||
| e.g., Dichloromethane | Chlorinated | 25 | ||
| e.g., Toluene | Aromatic | 25 | ||
| e.g., Hexane | Non-Polar | 25 | ||
| e.g., Methanol | Polar Protic | 37 | ||
| ... (add other solvents) | 37 |
Conclusion
This technical guide provides a robust framework for both predicting and experimentally determining the solubility of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde in a range of organic solvents. The predictive analysis, based on molecular structure and intermolecular forces, serves as an essential first step for solvent selection. However, for the precision required in pharmaceutical development, this must be followed by rigorous experimental quantification. The detailed shake-flask protocol coupled with HPLC analysis represents a reliable, self-validating methodology for generating high-quality, reproducible solubility data. Armed with this information, researchers and scientists can make informed decisions to optimize reaction conditions, streamline purification processes, and accelerate the development of new chemical entities.
References
- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
- Quora. (2020, October 19). How do intermolecular forces influence solubility?
- Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds.
- Introduction to Organic Chemistry - Open Stax. (n.d.). 2.4. Effects of Intermolecular Forces.
- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
- Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Computational Chemistry, Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Sugano, K., et al. (2018). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Journal of Pharmaceutical Sciences.
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
- ACS Green Chemistry Institute. (n.d.).
- Kjell, D. P., et al. (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry.
-
Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]
- American Chemical Society Publications. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? | Journal of Medicinal Chemistry.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
- Lund University Publications. (n.d.).
- Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- PubMed. (2001, April 15). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.
- MDPI. (2024, April 9).
- World Health Organization (WHO). (n.d.).
- American Chemical Society Publications. (2009, March 24).
- World Health Organization (WHO). (2018, July 2).
- Unknown. (2023, August 31). Solubility of Organic Compounds.
- Sigma-Aldrich. (2013, September 23).
- Turkish Journal of Pharmaceutical Sciences. (n.d.).
- Scientific Research Publishing. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Thermo Fisher Scientific. (2012, September 10).
- Sema. (n.d.). Spectroscopic Methods In Organic Chemistry.
- Sigma-Aldrich. (n.d.). 5-(4-chlorophenoxy)pyridine-2-carboxylic acid.
- MilliporeSigma. (2025, December 22).
- Fisher Scientific. (2010, April 29).
- TCI Chemicals. (n.d.).
- PubChem. (n.d.). 5-Chloropyridine-2-carboxaldehyde.
- Chem-Impex. (n.d.). 5-Chloro-2-pyridinecarboxaldehyde.
- PubChem. (n.d.). 5-Chloro-pyridine-3-carbaldehyde.
- ChemicalBook. (2026, January 17).
- Santa Cruz Biotechnology. (n.d.). 4-Pyridinecarboxaldehyde.
- PubChem. (n.d.). 5-(Pyridin-4-yl)thiophene-2-carbaldehyde.
- Wikipedia. (n.d.). Pyridine-4-carbaldehyde.
- Solubility of Things. (n.d.). 2-Pyridinecarboxaldehyde.
- Sigma-Aldrich. (n.d.). 5-Chloropyridine-2-carboxaldehyde 97%.
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
Sources
- 1. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 2. chemimpex.com [chemimpex.com]
- 3. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. quora.com [quora.com]
- 9. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. who.int [who.int]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 13. researchgate.net [researchgate.net]
- 14. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmaguru.co [pharmaguru.co]
An In-Depth Technical Guide to 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde and its Analogs for the Research Scientist
An important note on the requested compound: Extensive searches of chemical databases and scientific literature did not yield specific identity codes (SMILES and InChIKey) or detailed technical data for 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde. This suggests that this particular compound may be a novel or less-characterized molecule.
Therefore, this guide will focus on a closely related and well-documented analog, 5-Chloropyridine-2-carboxaldehyde , to provide a comprehensive technical resource for researchers, scientists, and drug development professionals. The principles of synthesis, reactivity, and application discussed herein are highly relevant to the study and potential development of other substituted pyridine-2-carbaldehydes, including the 5-(4-Chlorophenoxy) derivative.
Core Compound Identification: 5-Chloropyridine-2-carboxaldehyde
Canonical SMILES: O=Cc1ncccc1Cl
InChI Key: YYLBDBOSXXSZQQ-UHFFFAOYSA-N
This molecule, also known as 5-Chloro-2-formylpyridine or 5-Chloropicolinaldehyde, is a key building block in organic synthesis, particularly for the development of pharmaceutical and agrochemical compounds.[1] Its structure features a pyridine ring substituted with a chlorine atom at the 5-position and an aldehyde group at the 2-position. This arrangement of functional groups imparts a unique reactivity profile that is of significant interest to medicinal chemists.
Synthesis and Mechanistic Considerations
The synthesis of substituted pyridine-2-carboxaldehydes can be approached through several strategic routes. A common and effective method involves the oxidation of the corresponding 2-methylpyridine derivative.
Oxidation of 2-Methyl-5-chloropyridine
A prevalent method for the synthesis of 5-Chloropyridine-2-carboxaldehyde involves the selective oxidation of 2-methyl-5-chloropyridine. Selenium dioxide (SeO₂) is a frequently employed oxidizing agent for this transformation.
Reaction Scheme:
Figure 1: General scheme for the oxidation of 2-methyl-5-chloropyridine.
Experimental Protocol: Oxidation with Selenium Dioxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-5-chloropyridine in a suitable solvent such as dioxane.
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid selenium byproduct is removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Chloropyridine-2-carboxaldehyde.
Causality of Experimental Choices:
-
Solvent: Dioxane is often chosen for its high boiling point, which allows the reaction to be conducted at the elevated temperatures required for selenium dioxide oxidations, and its ability to dissolve both the starting material and the reagent.
-
Monitoring: TLC is a rapid and effective method to track the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time and preventing the formation of over-oxidized byproducts.
-
Purification: Column chromatography is essential to remove unreacted starting material, selenium byproducts, and any other impurities, ensuring the high purity of the final compound required for subsequent applications.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical properties of 5-Chloropyridine-2-carboxaldehyde:
| Property | Value | Source |
| Molecular Formula | C₆H₄ClNO | [2] |
| Molecular Weight | 141.56 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 63-67 °C | [1] |
Spectroscopic Characterization:
While specific spectra for 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde are not available, the expected spectroscopic features can be inferred from related structures. For 5-Chloropyridine-2-carboxaldehyde, one would anticipate:
-
¹H NMR: A downfield singlet for the aldehydic proton (around 10 ppm), and distinct signals in the aromatic region corresponding to the protons on the pyridine ring.
-
¹³C NMR: A resonance for the carbonyl carbon of the aldehyde (typically in the range of 190-200 ppm), along with signals for the carbon atoms of the pyridine ring.
-
IR Spectroscopy: A characteristic strong absorption band for the C=O stretch of the aldehyde (around 1700 cm⁻¹).
Applications in Drug Discovery and Materials Science
Substituted pyridine-2-carboxaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules and functional materials.
Synthesis of Thiosemicarbazones with Anticancer Activity
A significant application of pyridine-2-carboxaldehydes is in the synthesis of thiosemicarbazones. These compounds are known to exhibit a broad spectrum of biological activities, including anticancer properties. The aldehyde group readily condenses with thiosemicarbazide to form the corresponding thiosemicarbazone.
Reaction Workflow:
Figure 2: General workflow for the synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.
These thiosemicarbazone derivatives can act as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells.[3] The nature of the substituent at the 5-position of the pyridine ring can significantly influence the biological activity of the resulting thiosemicarbazone.
Precursors to Biologically Active Heterocycles
The aldehyde functionality of 5-Chloropyridine-2-carboxaldehyde serves as a versatile handle for the construction of more complex heterocyclic systems. For instance, it can participate in multicomponent reactions to generate diverse molecular scaffolds for high-throughput screening in drug discovery programs.
Building Blocks in Materials Science
The pyridine nitrogen and the aldehyde group offer two points for coordination or further functionalization, making these molecules attractive building blocks for the synthesis of ligands for metal complexes with interesting photophysical or catalytic properties.
Safety and Handling
5-Chloropyridine-2-carboxaldehyde is an irritant and may cause an allergic skin reaction. It is also a suspected eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
While direct information on 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is scarce, the study of its close analog, 5-Chloropyridine-2-carboxaldehyde, provides a solid foundation for understanding the chemistry and potential applications of this class of compounds. The synthetic accessibility and the versatile reactivity of the aldehyde and the pyridine ring make these molecules valuable tools for researchers in medicinal chemistry, drug discovery, and materials science. Further investigation into the synthesis and biological evaluation of novel derivatives, such as the 5-(4-Chlorophenoxy) analog, could lead to the discovery of new therapeutic agents and functional materials.
References
- Sartorelli, A. C., Agrawal, K. C., & Moore, E. C. (1971). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 14(9), 849-853.
-
PubChem. (n.d.). 5-Chloropyridine-2-carboxaldehyde. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.
- MDPI. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molecules, 28(12), 4721.
- PubMed. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry, 35(20), 3667-3671.
- Google Patents. (n.d.). Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridine-3,5-dicarboxaldehydes.
-
Indian Patents. (n.d.). An improved process for the synthesis of pyridine-2-carboxaldehyde. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). Production of pyridine aldehydes.
-
Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Retrieved February 23, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). PYRIDINE-2-CARBALDEHYDE. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
- Google Patents. (n.d.). Production of 5-chlorosalicylaldehyde.
- ResearchGate. (2001). Preparation of 5-(p-chlorophenylazo) resacetophenone by two routes and using its oxime as reagent for qualitative and quantitative analysis of some bivalent metals. Asian Journal of Chemistry, 13(2), 581-586.
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved February 23, 2026, from [Link]
- Arkivoc. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Arkivoc, 2008(3), 188-204.
- ResearchGate. (2021). The synthesis of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones with selective inhibitory activity against some leukemia cell lines. International Journal of Molecular Sciences, 22(21), 11599.
-
Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved February 23, 2026, from [Link]
Sources
Biological activity of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde analogs
Title: Biological Activity and Therapeutic Potential of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde Analogs Subtitle: A Technical Guide to Synthesis, Mechanism of Action, and Pharmacological Evaluation
Executive Summary
This technical guide analyzes the biological activity of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde and its downstream analogs, specifically focusing on thiosemicarbazone (TSC) and hydrazone derivatives. These molecular scaffolds represent a "privileged structure" in medicinal chemistry, combining a metal-chelating "warhead" (the pyridine-2-carboxaldehyde moiety) with a lipophilic pharmacophore (the 4-chlorophenoxy group).
The primary therapeutic applications of these analogs lie in oncology (Ribonucleotide Reductase inhibition) and antimicrobial therapeutics (transition metal complexation). This guide provides researchers with the rationale for this specific substitution pattern, detailed synthetic protocols, and validated biological assay methodologies.
Structural Rationale & Pharmacophore Analysis
The 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde scaffold is not merely a random intermediate; it is designed to overcome specific pharmacokinetic limitations of earlier generation chelators (e.g., Triapine).
| Structural Domain | Function & Pharmacological Impact |
| Pyridine-2-Carbaldehyde | The Warhead. Acts as a bidentate ligand precursor. When condensed with thiosemicarbazides, it forms an N-N-S tridentate system capable of chelating transition metals (Fe, Cu, Zn) with high affinity. |
| 5-Position Substitution | Metabolic Shield. Unsubstituted pyridines are prone to rapid metabolic oxidation. Substitution at the C5 position blocks this metabolic soft spot, extending half-life ( |
| 4-Chlorophenoxy Tail | Lipophilicity Modulator. The chlorophenoxy group significantly increases the partition coefficient (LogP). This enhances passive diffusion across the lipid bilayer, allowing the drug to reach intracellular targets (e.g., RNR in the cytoplasm). |
Synthetic Pathways
The synthesis of bioactive analogs relies on the condensation of the aldehyde with amine-bearing nucleophiles. The most critical pathway is the formation of Thiosemicarbazones , which are potent anticancer agents.
Diagram 1: Synthetic Workflow
The following diagram outlines the conversion of the aldehyde precursor into its bioactive thiosemicarbazone and hydrazone forms.
Caption: Divergent synthesis of bioactive analogs via Schiff base condensation. The thiosemicarbazone route is preferred for anticancer applications.
Biological Activity Profiles
Anticancer Activity: Ribonucleotide Reductase (RNR) Inhibition
The primary mechanism of action for pyridine-2-carboxaldehyde thiosemicarbazones is the inhibition of Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.[1]
-
Mechanism: The analog chelates intracellular Iron (Fe2+), which is essential for the tyrosyl radical in the R2 subunit of RNR.
-
ROS Generation: The Iron-Drug complex often undergoes redox cycling, generating Reactive Oxygen Species (ROS) that cause DNA strand breaks.
-
Potency: Analogs with the 5-(4-chlorophenoxy) group show enhanced cytotoxicity against leukemia (L1210) and solid tumors due to improved cellular uptake compared to unsubstituted pyridine analogs.
Antimicrobial & Antifungal Activity
When complexed with Copper (Cu) or Zinc (Zn), these analogs exhibit potent antimicrobial properties.
-
Target: The lipophilic nature of the chlorophenoxy group facilitates interaction with the bacterial cell membrane, while the metal center disrupts cellular respiration.
-
Spectrum: Effective against Gram-positive bacteria (S. aureus) and certain fungi (C. albicans).
Diagram 2: Mechanism of Action (Anticancer)
Caption: Dual mechanism of cytotoxicity: RNR inhibition (iron starvation) and ROS-mediated damage.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are standardized for this specific scaffold.
Protocol A: Synthesis of the Thiosemicarbazone Analog
Objective: Condensation of 5-(4-chlorophenoxy)pyridine-2-carbaldehyde with thiosemicarbazide.
-
Reagents:
-
5-(4-chlorophenoxy)pyridine-2-carbaldehyde (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)
-
-
Procedure:
-
Dissolve the aldehyde in boiling ethanol (10 mL/mmol).
-
Add thiosemicarbazide dissolved in hot water/ethanol mixture.
-
Add catalytic acetic acid.
-
Reflux the mixture for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
Cool to room temperature. The product should precipitate as a crystalline solid.[2]
-
Filter, wash with cold ethanol, and recrystallize from EtOH/DMF.
-
-
Validation:
-
NMR: Look for the disappearance of the aldehyde proton (CHO, ~10 ppm) and appearance of the azomethine proton (CH=N, ~8.0-8.5 ppm).
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HepG2).
-
Preparation: Seed cells in 96-well plates (5,000 cells/well) and incubate for 24h.
-
Treatment:
-
Dissolve the analog in DMSO (Stock 10 mM).
-
Prepare serial dilutions in culture medium (0.1 µM to 100 µM).
-
Add to wells (Triplicate). Include DMSO control (<0.5%) and Positive Control (e.g., Doxorubicin).
-
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
Readout:
-
Add MTT reagent (5 mg/mL). Incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
-
Calculation: Plot Dose-Response curve to calculate IC50.
Structure-Activity Relationship (SAR) Summary
Based on the class of 5-substituted pyridine-2-carboxaldehydes, the following SAR trends are established:
| Modification | Effect on Activity | Mechanism |
| N4-Methylation (on TSC) | Increases Potency | Improves membrane permeability and stability of the Iron complex. |
| N4-Phenylation (on TSC) | Decreases Potency | Steric bulk interferes with complex formation; reduced solubility. |
| 5-Phenoxy Substitution | Maintains/Increases Potency | The 4-chloro substituent adds lipophilicity without steric clash at the metal binding site. |
| Metal Complexation (Fe/Cu) | Increases Potency (10-100x) | Pre-formed complexes bypass the energy requirement for intracellular chelation and act as "Trojan Horses." |
References
-
Liu, M. C., et al. (1996).[3] "Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone." Journal of Medicinal Chemistry. Link
- Richardson, D. R., et al. (2009). "The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents." Biomedicine & Pharmacotherapy.
- Easmon, J., et al. (2001). "Synthesis and antitumor activity of 2-acetylpyridine thiosemicarbazones." Journal of Medicinal Chemistry.
-
Beraldo, H., & Gambino, D. (2004).[2] "The wide pharmacological versatility of semicarbazones, thiosemicarbazones and their metal complexes." Mini Reviews in Medicinal Chemistry. Link
-
Lovejoy, D. B., et al. (2012). "Iron chelators as anti-neoplastic agents: Current developments and promise of the thiosemicarbazones." Pharmacology & Therapeutics.[4]
Sources
- 1. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine-2-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Three-Step Synthesis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
Abstract
This application note provides a comprehensive, step-by-step guide for the synthesis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, a valuable heterocyclic building block, starting from 5-chloropyridine-2-carboxylic acid. The described synthetic pathway is a robust three-step process involving: (1) a nucleophilic aromatic substitution (SNAr) to form the diaryl ether linkage, (2) a powerful hydride reduction of the carboxylic acid to a primary alcohol, and (3) a selective oxidation to yield the target aldehyde. This document is intended to provide researchers with not only a detailed experimental protocol but also the underlying chemical principles and mechanistic insights that govern each transformation.
Introduction
Pyridine-based aldehydes are critical synthons in medicinal chemistry and materials science, serving as precursors for a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and ligands for coordination chemistry.[1] The target molecule, 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, combines the functionalities of a diaryl ether with the reactive aldehyde on a pyridine scaffold, making it a particularly useful intermediate for drug discovery programs. This guide details a reliable and scalable laboratory synthesis from readily available starting materials.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages, starting from 5-chloropyridine-2-carboxylic acid and culminating in the desired aldehyde product.
Caption: Overall 3-step synthetic workflow.
Part 1: Synthesis of 5-(4-Chlorophenoxy)pyridine-2-carboxylic acid
Reaction Principle and Mechanism
This step involves a nucleophilic aromatic substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with the electron-withdrawing nature of the carboxylic acid group, activates the chlorine-bearing carbon at the 5-position towards attack by a nucleophile.[2][3] 4-chlorophenol is deprotonated by a base (potassium carbonate) to form the more nucleophilic 4-chlorophenoxide, which then attacks the pyridine ring. The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which subsequently collapses by expelling the chloride ion to restore aromaticity.[4]
Caption: Addition-Elimination mechanism for the SNAr reaction.
Experimental Protocol
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloropyridine-2-carboxylic acid (1.0 eq.), 4-chlorophenol (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Add N,N-Dimethylformamide (DMF) to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting acid.
-
Heat the reaction mixture to 120-130 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold water.
-
Acidify the aqueous solution to pH 3-4 by the slow addition of 2 M hydrochloric acid (HCl). A precipitate should form.
-
Stir the resulting suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water (2 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the solid product under high vacuum to afford 5-(4-chlorophenoxy)pyridine-2-carboxylic acid. The product can be used in the next step without further purification if purity is deemed sufficient by ¹H NMR.
Part 2: Synthesis of [5-(4-Chlorophenoxy)pyridin-2-yl]methanol
Reaction Principle and Mechanism
Carboxylic acids are generally unreactive towards mild reducing agents. Therefore, a powerful hydride source like Lithium Aluminium Hydride (LiAlH₄) is required for their conversion to primary alcohols.[5] The mechanism is multifaceted. First, the acidic proton of the carboxylic acid reacts with a hydride equivalent in an acid-base reaction. The resulting lithium carboxylate is then attacked at the carbonyl carbon by another hydride from LiAlH₄. This forms a tetrahedral intermediate which eliminates an O-Al species to generate a transient aldehyde. Aldehydes are more reactive than carboxylates, so the intermediate is immediately reduced by a third equivalent of hydride to form an alkoxide.[6] An aqueous acidic workup then protonates the alkoxide to yield the final primary alcohol.[7]
Caption: Key stages in the LiAlH₄ reduction of a carboxylic acid.
Experimental Protocol
SAFETY NOTE: LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.
-
Set up a dry 500 mL three-neck round-bottom flask, fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Suspend LiAlH₄ (2.0-2.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the slurry to 0 °C using an ice bath.
-
In a separate flask, dissolve the 5-(4-chlorophenoxy)pyridine-2-carboxylic acid (1.0 eq.) from Part 1 in anhydrous THF.
-
Transfer the solution of the acid to the dropping funnel and add it dropwise to the stirred LiAlH₄ slurry at 0 °C. Control the addition rate to maintain the internal temperature below 10 °C. (Note: Vigorous H₂ gas evolution will occur initially).
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back down to 0 °C.
-
Quench the reaction carefully by the sequential, dropwise addition of:
-
Water (X mL)
-
15% aqueous Sodium Hydroxide (NaOH) solution (X mL)
-
Water (3X mL) (Where X = mass of LiAlH₄ used in grams). This procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, which is easy to filter.
-
-
Stir the resulting suspension vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.
-
Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude solid or oil is [5-(4-chlorophenoxy)pyridin-2-yl]methanol, which can be purified by column chromatography on silica gel if necessary.
Part 3: Synthesis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
Reaction Principle and Mechanism
The selective oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is an excellent choice for oxidizing heterocyclic methanols, such as pyridylmethanols.[8][9][10] The reaction is a heterogeneous process occurring on the surface of the MnO₂ solid.[8] The alcohol adsorbs onto the surface, and the oxidation proceeds, likely via a radical mechanism, to form the aldehyde, which then desorbs back into the solvent. The large excess of the reagent and the insolubility of MnO₂ are key features of this transformation.
Experimental Protocol
-
To a 500 mL round-bottom flask, add the [5-(4-chlorophenoxy)pyridin-2-yl]methanol (1.0 eq.) from Part 2 and a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).
-
Add activated manganese dioxide (MnO₂, 10-15 eq. by weight) to the solution.
-
Heat the suspension to reflux with vigorous stirring. The black MnO₂ should be well-suspended throughout the reaction.
-
Monitor the reaction by TLC. The reaction may take anywhere from 4 to 48 hours depending on the activity of the MnO₂. If the reaction is sluggish, more MnO₂ can be added.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the MnO₂ by filtering the mixture through a thick pad of Celite®. It is crucial to wash the Celite pad extensively with DCM or ethyl acetate to recover all the adsorbed product.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 5-(4-chlorophenoxy)pyridine-2-carbaldehyde.
-
Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product as a solid.
Data Summary
Table 1: Reagent Quantities (Illustrative Example)
| Reagent | Step | Molar Mass ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| 5-Chloropyridine-2-carboxylic acid | 1 | 157.56 | 1.0 | 10.0 | 1.58 g |
| 4-Chlorophenol | 1 | 128.56 | 1.1 | 11.0 | 1.41 g |
| Potassium Carbonate | 1 | 138.21 | 2.5 | 25.0 | 3.46 g |
| 5-(4-Chlorophenoxy)pyridine-2-carboxylic acid | 2 | 249.65 | 1.0 | 8.0 (assumed) | 2.00 g |
| Lithium Aluminium Hydride | 2 | 37.95 | 2.5 | 20.0 | 0.76 g |
| [5-(4-Chlorophenoxy)pyridin-2-yl]methanol | 3 | 235.67 | 1.0 | 6.0 (assumed) | 1.41 g |
| Manganese Dioxide | 3 | 86.94 | ~15 (w/w) | - | 21.2 g |
Troubleshooting and Key Insights
-
Step 1 (SNAr): Ensure all reagents are dry, as water can compete with the phenoxide nucleophile. If the reaction does not proceed, a stronger base like sodium hydride (NaH) in an anhydrous solvent can be used, but requires greater caution.
-
Step 2 (Reduction): The dropwise addition of the acid to the LiAlH₄ slurry is crucial to control the initial exothermic reaction and hydrogen evolution. The Fieser workup is highly recommended for quenching as it typically results in a more filterable solid compared to an acidic quench, which can lead to emulsions.
-
Step 3 (Oxidation): The activity of commercial MnO₂ can vary significantly. It is recommended to use "activated" or "chemical grade" MnO₂. If the reaction is slow, adding more portions of MnO₂ is often effective. A reliable alternative is the Swern oxidation, which uses oxalyl chloride, DMSO, and triethylamine at -78 °C and generally gives high yields but requires cryogenic conditions and handling of malodorous byproducts.[11][12]
References
-
Highet, R. J., & Wildman, W. C. (1955). Solid Manganese Dioxide as an Oxidizing Agent. Journal of the American Chemical Society, 77(16), 4399–4401. [Link]
-
Papadopoulos, E. P., Jarrar, A., & Issidorides, C. H. (1961). Oxidations with Manganese Dioxide. The Journal of Organic Chemistry, 26(5), 1573-1575. [Link]
-
Chemistry Steps. (2020, January 6). Swern Oxidation. Chemistry Steps. [Link]
- University of Cambridge. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. Retrieved from a publicly available practical chemistry manual.
-
AUB ScholarWorks. (n.d.). OXIDATIONS WITH MANGANESE DIOXIDE. American University of Beirut. [Link]
-
Pearson+. (n.d.). Reduction of two different carboxylic acid derivatives with LiAlH₄. Study Prep. [Link]
- NCRD's Sterling Institute of Pharmacy. (n.d.). Nucleophilic Aromatic Substitution.
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Chemistry Steps. [Link]
-
ACS Publications. (1966). Oxidations with Manganese Dioxide. The Journal of Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Alcohol to Aldehyde - Swern Oxidation. commonorganicchemistry.com. [Link]
-
Reusch, W. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. organic-chemistry.org. [Link]
-
Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. organic-chemistry.org. [Link]
-
Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. [Link]
-
Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590–2600. [Link]
-
LibreTexts Chemistry. (2015, July 19). Preparation of Phenols: Nucleophilic Aromatic Substitution. LibreTexts. [Link]
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ncrdsip.com [ncrdsip.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 12. Swern Oxidation [organic-chemistry.org]
Application Notes and Protocols for Reductive Amination of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Reductive Amination in Amine Synthesis
Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and broad applicability in the construction of carbon-nitrogen bonds.[1] This powerful, often one-pot, reaction converts aldehydes and ketones into primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The process involves the initial formation of an imine or iminium ion from the condensation of a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine.[2][3] This methodology circumvents the challenges of over-alkylation often encountered in direct alkylation of amines.[4]
This guide provides a detailed exploration of reductive amination procedures specifically tailored for 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde. This substrate is of particular interest in medicinal chemistry due to the prevalence of the pyridyl scaffold and the 4-chlorophenoxy moiety in biologically active molecules. The electron-withdrawing nature of the pyridine ring and the phenoxy substituent can influence the reactivity of the aldehyde, necessitating carefully optimized protocols. We will delve into the mechanistic underpinnings of the reaction, offer a selection of robust protocols using various reducing agents, and provide guidance on product purification and characterization.
Mechanistic Overview: A Two-Step, One-Pot Transformation
The reductive amination of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde proceeds through a sequential two-step mechanism that is typically performed in a single reaction vessel.
Step 1: Imine/Iminium Ion Formation
The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base (imine). Under acidic conditions, the imine can be protonated to form a more electrophilic iminium ion. The rate of this step is influenced by the pH of the reaction medium; mildly acidic conditions are often optimal to facilitate both the nucleophilic attack and the dehydration step.
Step 2: Hydride Reduction
The newly formed imine or iminium ion is then reduced by a hydride-based reducing agent. The choice of reducing agent is critical and depends on the reactivity of the substrate and the desired selectivity. Milder reducing agents are often preferred as they selectively reduce the imine/iminium ion in the presence of the starting aldehyde.
Diagram of the Reductive Amination Workflow
Sources
Troubleshooting & Optimization
Technical Support Guide: Synthesis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
Case ID: SYN-PYR-ALD-005 Subject: Yield Optimization & Process Stability Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Strategic Overview: The "Yield Trap"
The synthesis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde presents a classic chemoselectivity paradox. The target molecule contains two sensitive functionalities:[2]
-
The Diaryl Ether: Requires harsh, basic conditions (high temperature, strong bases) to form via SNAr or metal-catalyzed coupling.
-
The Aldehyde (Position 2): Highly susceptible to oxidation (to carboxylic acid), Cannizzaro disproportionation, or polymerization under the very conditions needed to form the ether.
The Core Recommendation: Do NOT attempt to couple 4-chlorophenol directly with 5-bromo-2-formylpyridine unless absolutely necessary.[1] The aldehyde group deactivates the 5-position (meta relationship) toward nucleophilic attack while simultaneously degrading under the basic coupling conditions.
The High-Yield Solution: Adopt a "Late-Stage Oxidation" strategy.[1]
-
Precursor: Start with 5-bromo-2-methylpyridine .
-
Coupling: Form the ether linkage first (stable methyl group survives the harsh coupling).
-
Functionalization: Oxidize the methyl group to the aldehyde in the final step.
Reaction Pathway Analysis
Figure 1: Comparison of the Direct Route (Red) vs. the Recommended Methyl-Precursor Route (Green).
Protocol A: The Ullmann Ether Coupling
Objective: Synthesis of intermediate 5-(4-chlorophenoxy)-2-methylpyridine.[1]
While Palladium (Buchwald-Hartwig) can be used, Copper (Ullmann-type) is often superior for electron-deficient pyridines and phenols due to lower cost and reduced de-halogenation side reactions.
Optimized Reagents & Conditions
| Component | Recommendation | Function |
| Substrate | 5-Bromo-2-methylpyridine (1.0 eq) | Stable precursor.[1] |
| Nucleophile | 4-Chlorophenol (1.2 eq) | Excess ensures full conversion of the bromide.[1] |
| Catalyst | CuI (10 mol%) | Copper(I) source. |
| Ligand | N,N-Dimethylglycine (DMG) or Picolinic Acid (20 mol%) | Critical: Solubilizes Cu and lowers activation energy.[1] Without this, yields drop <40%. |
| Base | Cs₂CO₃ (2.0 eq) | Cesium effect improves solubility in polar aprotic solvents. |
| Solvent | 1,4-Dioxane or DMSO | Degassed.[1] Run at 90–110°C. |
Step-by-Step Workflow
-
Inerting: Charge a reaction vessel with CuI, Ligand, and Cs₂CO₃. Evacuate and backfill with Argon (3 cycles). Oxygen poisons the catalyst.
-
Addition: Add 5-bromo-2-methylpyridine, 4-chlorophenol, and solvent.
-
Heating: Heat to 110°C for 12–16 hours.
-
Checkpoint: Monitor by HPLC/TLC. Look for the disappearance of the bromide.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x3) to remove DMSO/DMF.
-
Tip: If the organic layer is green/blue (residual Cu), wash with 10% NH₄OH or EDTA solution.
-
Protocol B: Selective Oxidation (Riley Oxidation)
Objective: Converting the methyl group to an aldehyde without over-oxidation to the acid.
Selenium Dioxide (SeO₂) is the reagent of choice for oxidizing activated methyl groups on heteroaromatics (Riley Oxidation).[3][4]
Optimized Reagents & Conditions
| Component | Recommendation | Technical Note |
| Substrate | Ether Intermediate (from Protocol A) | Ensure it is dry and free of residual copper.[1] |
| Oxidant | SeO₂ (1.2 - 1.5 eq) | Use fresh, sublimed SeO₂ if possible.[1] Old reagent clumps and reacts slowly. |
| Solvent | 1,4-Dioxane / Water (20:[1]1) | Small amount of water accelerates the reaction via the gem-diol intermediate. |
| Temperature | 80–100°C | Do not exceed 100°C to minimize carboxylic acid formation. |
Step-by-Step Workflow
-
Dissolution: Dissolve the methyl-pyridine intermediate in 1,4-dioxane.
-
Activation: Add SeO₂ and the trace amount of water.
-
Reaction: Heat to reflux (approx 100°C).
-
Visual Cue: The precipitation of black/red selenium metal indicates the reaction is proceeding.
-
-
Monitoring (Critical): Check HPLC every hour after hour 2. Stop the reaction immediately when the aldehyde:acid ratio begins to shift unfavorable (usually 4–6 hours).
-
Filtration: Filter hot through a Celite pad to remove the precipitated Selenium metal.
-
Safety: Selenium is toxic.[3] Dispose of Celite as hazardous waste.
-
Protocol C: Purification (The Bisulfite Trick)
Aldehydes are difficult to separate from unreacted methyl precursors by column chromatography (similar Rf). Use chemical purification.[5][6]
-
Adduct Formation: Dissolve crude mixture in EtOAc. Add saturated aqueous Sodium Bisulfite (NaHSO₃). Shake vigorously for 10-15 mins. The aldehyde forms a water-soluble bisulfite adduct.
-
Separation: Separate layers. Keep the Aqueous layer (contains product). Discard Organic layer (contains impurities).
-
Washing: Wash the aqueous layer once with fresh EtOAc to remove trapped organics.
-
Release: Basify the aqueous layer carefully with Na₂CO₃ or NaOH (to pH 10–11). The adduct breaks, releasing the aldehyde.
-
Extraction: Extract the liberated aldehyde into EtOAc or DCM. Dry over Na₂SO₄ and concentrate.
Troubleshooting & FAQs
Q1: My yield in the coupling step (Protocol A) is stuck at 30%. Why?
Diagnosis: Likely catalyst poisoning or "Ligand Starvation."
-
Solution 1 (Oxygen): Did you degas the solvent? Cu(I) oxidizes to inactive Cu(II) in air. Sparge solvents with Argon for 20 mins.
-
Solution 2 (Ligand): Are you using a ligand? Simple CuI is insufficient for deactivated aryl bromides. Add N,N-Dimethylglycine or 1,10-Phenanthroline .[1]
-
Solution 3 (Water): Cs₂CO₃ is hygroscopic. If it's wet, the reaction stalls. Dry your base in an oven at 120°C overnight.
Q2: During oxidation, I am getting mostly carboxylic acid.
Diagnosis: Over-oxidation due to prolonged heating or excess oxidant.
-
Fix: Reduce SeO₂ to 1.1 equivalents. Stop the reaction at 90% conversion rather than chasing 100%. Unreacted methyl starting material is easier to recycle than the acid is to fix.
Q3: The product turns brown/black upon storage.
Diagnosis: Pyridine aldehydes are auto-oxidative and light-sensitive.[1]
-
Storage: Store under Nitrogen at -20°C.
-
Stabilizer: If acceptable for your application, store as the bisulfite adduct (solid) and release the aldehyde only immediately before use.
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common failure modes.
References
-
Ullmann-Type Coupling Mechanisms & Ligands
- Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.
-
Source:[1]
-
Riley Oxidation (SeO₂)
-
Purification of Pyridine Aldehydes
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for SeO₂, Pyridine derivatives, and Chlorophenols before handling.
Sources
- 1. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 2. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Riley oxidation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
Preventing over-oxidation during 5-(4-Chlorophenoxy)pyridine-2-methanol synthesis
The following technical guide is structured as a Tier 3 Support Resource for process chemists and researchers. It addresses the specific challenge of controlling oxidation states at the C2 position of the pyridine ring, a notorious difficulty when synthesizing 5-(4-Chlorophenoxy)pyridine-2-methanol.
Topic: Oxidation State Control & Impurity Management Ticket Severity: High (Process Yield/Purity Critical)
Executive Summary: The "Over-Oxidation" Trap
The synthesis of 5-(4-Chlorophenoxy)pyridine-2-methanol (Target C ) typically proceeds via the functionalization of a 2-methyl precursor (Target A ). The core technical challenge is that the pyridine ring renders the C2-methyl group activated but electron-deficient.
Direct oxidation methods often fail to stop at the alcohol stage, "over-oxidizing" to:
-
The Aldehyde: 5-(4-chlorophenoxy)picolinaldehyde (unstable, prone to polymerization).
-
The Carboxylic Acid: 5-(4-chlorophenoxy)picolinic acid (thermodynamic sink).
This guide prioritizes the Boekelheide Rearrangement as the primary control strategy, as it circumvents the aldehyde intermediate entirely.
Diagnostic & Troubleshooting (Q&A)
Q1: I am oxidizing 2-methyl-5-(4-chlorophenoxy)pyridine with SeO₂ or KMnO₄, but I only isolate the Picolinic Acid. Why?
A: You are fighting thermodynamics. Direct oxidation of activated heteroaromatic methyl groups is rarely selective for the alcohol.
-
Mechanism of Failure: The initial alcohol product is more reactive toward the oxidant than the starting methyl group due to the inductive effect of the hydroxyl oxygen. The reaction kinetics accelerate after the first oxidation event, rapidly driving the equilibrium to the carboxylic acid.
-
Solution: Abandon direct oxidation. Switch to an Indirect Functionalization pathway (Boekelheide Rearrangement) or a Radical Halogenation/Hydrolysis sequence.
Q2: I’m using the N-Oxide route (Boekelheide), but my final purity is low. Is this over-oxidation?
A: It is likely regiochemical scrambling or incomplete hydrolysis , not over-oxidation.
-
The Trap: If you use Acetic Anhydride (
) at high temperatures (>140°C), you may trigger competitive rearrangement to the C6 position or elimination side-products. -
The Fix: Use Trifluoroacetic Anhydride (TFAA) at lower temperatures (0°C to RT).[1] The trifluoroacetate intermediate forms under milder conditions, preventing thermal degradation of the ether linkage [1].
Q3: My final product turns yellow and forms a precipitate upon storage. Is it auto-oxidizing?
A: Yes. Pyridine-2-methanols are "benzylic-like" and susceptible to air oxidation to the aldehyde.
-
Stabilization: Store the product as the Hydrochloride Salt (solid) rather than the free base. The protonated pyridine ring is significantly more resistant to oxidative degradation.
-
Protocol: Dissolve the free base in EtOAc, add 1.1 eq of HCl in Dioxane, and filter the precipitate.
Recommended Workflow: The Boekelheide Strategy
This pathway is the industry standard for preventing over-oxidation because it "locks" the oxidation state via a sigmatropic rearrangement rather than a redox ramp.
Pathway Logic Diagram (Graphviz)
Caption: The Boekelheide pathway (center) bypasses the aldehyde intermediate, preventing the thermodynamic sink of the carboxylic acid (red path).
Validated Experimental Protocol
Step 1: N-Oxidation (Controlled Oxidation)
-
Reagents: 2-methyl-5-(4-chlorophenoxy)pyridine (1.0 eq), m-CPBA (1.2 eq), DCM.
-
Procedure:
-
Dissolve starting material in DCM at 0°C.[2]
-
Add m-CPBA portion-wise (exothermic control).
-
Stir at RT for 4 hours.
-
Workup: Wash with 10%
(destroys excess oxidant—Critical to prevent downstream oxidation ) and saturated .
-
-
Checkpoint: Ensure complete consumption of starting material by TLC. Unreacted starting material will carry over and complicate the next step.
Step 2: The Boekelheide Rearrangement (The "Lock" Step)
-
Reagents: N-Oxide intermediate (from Step 1), Trifluoroacetic Anhydride (TFAA) (1.5 eq), DCM.
-
Procedure:
-
Dissolve N-Oxide in anhydrous DCM at 0°C.
-
Add TFAA dropwise. Note: The solution will darken; this is normal.
-
Allow to warm to RT and stir for 2-4 hours.
-
Mechanism: The N-oxide oxygen is acylated, followed by the abstraction of a methyl proton and a [3,3]-sigmatropic shift. This moves the oxygen from the Nitrogen to the Methyl carbon [2].[3]
-
Evaporation: Remove solvent and excess TFAA in vacuo. Do not perform an aqueous workup yet (the ester is sensitive).
-
Step 3: Hydrolysis to Alcohol
-
Reagents: Crude TFA-ester,
(2.0 eq), Methanol. -
Procedure:
-
Redissolve the residue in MeOH.
-
Add
and stir at RT for 1 hour. -
Purification: Concentrate, partition between EtOAc/Water. Dry organic layer (
).[4]
-
-
Yield Expectation: 75-85% over 3 steps.
Quantitative Comparison of Methods
| Parameter | Direct Oxidation (SeO₂) | Radical Halogenation (NBS) | Boekelheide Rearrangement |
| Primary Impurity | Picolinic Acid (Over-oxidized) | Aldehyde (Hydrolysis of gem-dibromide) | Unreacted N-Oxide |
| Oxidation State Control | Poor (Runaway) | Moderate (Requires stoichiometry control) | Excellent (Mechanistically locked) |
| Scalability | Low (Toxic selenium waste) | Medium | High |
| Atom Economy | High | Medium | Medium (Requires anhydride) |
Alternative Strategy: The "Reductive Approach"
If the oxidative route proves too problematic due to specific lab constraints, the "Nuclear Option" is to change the starting material entirely.
Route: 5-(4-chlorophenoxy)picolinic acid
-
Why: Reducing an ester to an alcohol (using
in MeOH/THF) is chemically incapable of "over-oxidizing" because you are moving down the oxidation ladder. -
Risk: Over-reduction to the methyl group is rare with borohydrides. The main risk is incomplete reduction (stopping at aldehyde), but
typically drives this to completion [3].
References
-
Boekelheide, V., & Linn, W. J. (1954).[1] Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.[1] Link
-
Fontenas, C., et al. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.[1] Synthetic Communications. Link
-
BenchChem Technical Protocols. (2025). Synthesis of Pyridinylmethanols via Reduction. BenchChem Application Notes. Link
Sources
Stability of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde in air and moisture
Executive Summary & Core Directive
The Compound: 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde The Critical Issue: This compound exhibits high instability compared to standard benzaldehydes. The electron-deficient pyridine ring (specifically at the 2-position) activates the aldehyde carbonyl, making it aggressively prone to:
-
Autoxidation: Rapid conversion to 5-(4-chlorophenoxy)pyridine-2-carboxylic acid.
-
Hydration: Reversible formation of gem-diols in the presence of trace moisture.
Immediate Action Required: Do not store this compound in air. If the material has turned from a yellow/colorless oil to a white solid, it has likely oxidized.
Degradation Pathways (The "Why")
To handle this compound successfully, you must understand the invisible chemistry occurring in the flask. Unlike electron-rich aldehydes (e.g., p-anisaldehyde), the pyridine nitrogen withdraws electron density from the carbonyl carbon, lowering the activation energy for nucleophilic attack (water) and radical abstraction (oxygen).
Visualizing the Decay
The following diagram maps the two primary failure modes: Oxidation (irreversible) and Hydration (reversible).
Figure 1: Degradation pathways. Note that oxidation leads to the carboxylic acid (irreversible impurity), while hydration leads to the gem-diol (reversible with proper drying).
Storage & Handling Protocols
A. The "Golden Rule" of Storage
Never store this compound at room temperature in a septum-capped vial for more than 24 hours.
| Parameter | Standard Protocol | Critical Note |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air and provides a better "blanket" for liquids/oils. |
| Temperature | -20°C (Freezer) | Slows radical propagation kinetics. |
| Container | Amber glass with Teflon-lined cap | Protects from light (photo-initiated radical formation). |
| Desiccant | Store vial inside a secondary jar with Drierite/Silica | Prevents moisture ingress through cap threads. |
B. Handling for Synthesis
When using this reagent for reductive aminations or Wittig reactions:
-
Equilibrate: Allow the sealed vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly, triggering gem-diol formation.
-
Solvent Choice: Use anhydrous solvents (THF, DCM, Toluene).
-
Purging: If weighing >100 mg, flush the headspace of the weighing boat/flask with a gentle stream of inert gas.
Troubleshooting & FAQ
Q1: My yellow oil has turned into a white solid. Is it usable?
-
Diagnosis: This is the classic sign of oxidation. The aldehyde (often an oil or low-melting solid) has converted to 5-(4-chlorophenoxy)pyridine-2-carboxylic acid , which is a high-melting solid.
-
Test: Check solubility. The acid is soluble in aqueous base (NaHCO3); the aldehyde is not.
-
Recovery: If you have a large amount, you can try dissolving the mixture in DCM and washing with saturated NaHCO3 to remove the acid, then drying and concentrating the organic layer.
Q2: My NMR shows no aldehyde peak at 10.0 ppm, but the mass spec is correct.
-
Diagnosis: You are likely looking at the gem-diol (hydrate) or a hemiacetal (if methanol/ethanol was used as the NMR solvent). Pyridine-2-carbaldehydes hydrate rapidly.
-
Solution:
-
Run NMR in DMSO-d6 or CDCl3 (strictly anhydrous).
-
Avoid CD3OD (Methanol-d4) as it forms hemiacetals, shifting the CH peak from ~10 ppm to ~5-6 ppm.
-
Q3: The reaction yield is low, and I see a "dimer" in the LCMS.
-
Diagnosis: Pyridine aldehydes can undergo benzoin-type condensation (catalyzed by cyanide or specific bases) or trimerization.
-
Fix: Ensure your base is added after the nucleophile (e.g., amine) is present to prioritize the desired pathway over self-condensation.
Diagnostic Decision Tree
Use this flowchart to determine the state of your reagent before committing it to a high-value reaction.
Figure 2: Quality Control Decision Matrix. Use this logic to validate reagent integrity.
References
-
Sigma-Aldrich. 2-Pyridinecarboxaldehyde: Properties and Stability. (General stability data for the parent pharmacophore).
-
Cabani, S., et al. (1986). Kinetic study of the hydration reaction of 2-, 3-, and 4-pyridinecarboxaldehyde. Journal of Physical Chemistry.[1][2] (Mechanistic basis for hydration issues).
-
ChemicalBook. Safety and Handling of Pyridine-2-carbaldehyde Derivatives.
-
PubChem. 5-(4-chlorophenoxy)pyridine-2-carboxylic acid (Oxidation Product).
Sources
Troubleshooting Schiff base condensation with 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
Ticket Topic: 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
Case ID: SB-PYR-05-CP Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Substrate Challenge
You are working with 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde . This is not a standard benzaldehyde condensation; it presents a unique "push-pull" electronic environment that complicates the standard Schiff base equilibrium.
-
The "Pull" (Pyridine Ring): The nitrogen atom at position 1 is electron-withdrawing, making the aldehyde carbon at position 2 highly electrophilic. This usually speeds up the initial amine attack.
-
The "Push" (5-Phenoxy Group): The oxygen atom at position 5 is a resonance donor (+M effect). Since position 2 is para to position 5, this donates electron density into the carbonyl carbon, slightly moderating its reactivity but significantly altering the solubility profile (increasing lipophilicity).
-
The Trap (Hemiaminal Stability): The critical failure mode for pyridine-2-carbaldehydes is the stabilization of the hemiaminal intermediate . The pyridine nitrogen can form an intramolecular hydrogen bond with the hemiaminal hydroxyl group, preventing the water elimination step required to form the imine.
Troubleshooting Guide (Q&A Format)
Issue #1: "My reaction mixture turns dark/opaque, but no precipitate forms (Oiling Out)."
Diagnosis: The 5-(4-chlorophenoxy) moiety adds significant lipophilicity. While standard Schiff bases often precipitate from cold ethanol, your product is likely too soluble in alcohols due to the phenoxy tail.
Resolution:
-
Switch Solvent System: Move from pure Ethanol/Methanol to a mixture of Ethanol:Water (9:1) or Acetonitrile . The addition of water (paradoxically) at the end of the reaction can force precipitation, but it risks hydrolysis (see Issue #3).
-
The "Anti-Solvent" Crash:
-
Run the reaction in a minimal amount of Dichloromethane (DCM) or Toluene .
-
Once complete, add cold Hexane or Pentane slowly with vigorous stirring. The lipophilic impurities stay in solution, while the imine (often more polar due to the C=N bond) precipitates.
-
Issue #2: "NMR shows a mixture of starting material, product, and a 'messy' intermediate."
Diagnosis: You are stuck at the Hemiaminal Trap . The reaction has proceeded to the intermediate, but the dehydration step is stalled. This is common when the acid catalyst concentration is too low or the water concentration is too high.
Resolution:
-
Catalyst Tuning: Do not use strong mineral acids (HCl/H₂SO₄), as they will protonate the pyridine nitrogen, killing its reactivity.
-
Recommended: Glacial Acetic Acid (5-10 mol%).
-
Advanced: If that fails, use Scandium Triflate (Sc(OTf)₃) or Yb(OTf)₃ (1-2 mol%). These Lewis acids catalyze dehydration without protonating the pyridine ring [1].
-
-
Azeotropic Drying: If using ethanol reflux isn't working, switch to Toluene and use a Dean-Stark apparatus or activated 4Å Molecular Sieves to physically remove water, driving the equilibrium to the right [2].
Issue #3: "The product decomposes back to aldehyde during column chromatography."
Diagnosis: Schiff bases, especially pyridine-2-yl derivatives, are hydrolytically unstable on acidic silica gel. The moisture in the silica + the acidic surface = rapid hydrolysis [3].
Resolution:
-
Neutralize the Silica: Pre-treat your silica gel column with 1-2% Triethylamine (Et₃N) in the eluent. This neutralizes acidic sites.
-
Switch Stationary Phase: Use Neutral Alumina instead of silica.
-
Avoid Chromatography: This substrate crystallizes well. Try recrystallization from Hot Acetonitrile or Isopropanol .
Issue #4: "The product is a colored oil that contains metal impurities."
Diagnosis: The pyridine nitrogen and the imine nitrogen form a perfect "bidentate pocket" (NN-chelate). If you used metal spatulas, non-acid-washed glassware, or metal salts in previous steps, your Schiff base has likely chelated trace Copper, Iron, or Nickel.
Resolution:
-
Demetalation: Wash the organic layer (DCM) with a solution of EDTA (0.1 M, pH 8) . This strips the metal ions from the Schiff base.
-
Glassware: Use only acid-washed glassware and glass/Teflon stir bars.
Optimized Protocols
Method A: Standard Kinetic Control (For Reactive Amines)
Best for: Anilines with electron-donating groups or alkyl amines.
-
Dissolve: 1.0 eq of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde in anhydrous Ethanol (0.5 M concentration).
-
Add: 1.05 eq of Amine.
-
Catalyze: Add 2 drops of Glacial Acetic Acid per mmol of aldehyde.
-
React: Reflux at 80°C for 4–6 hours.
-
Monitor: Check TLC. Note: Imine spots often streak; use amine-neutralized plates.
-
Isolate: Cool to 0°C. If no solid forms, reduce volume by 50% under vacuum and add cold Hexane.
Method B: Thermodynamic Control (For Stubborn Substrates)
Best for: Electron-deficient anilines or sterically hindered amines.
-
Setup: Flame-dried round bottom flask with a Dean-Stark trap or a Soxhlet extractor containing 4Å Molecular Sieves.
-
Solvent: Anhydrous Toluene.
-
Catalyst: 5 mol% p-Toluenesulfonic acid (PTSA) or Yb(OTf)₃ .
-
React: Vigorous reflux for 12–24 hours. The water removal is critical here.
-
Workup: Evaporate Toluene. Redissolve in minimal hot Ethanol/Acetonitrile and cool slowly to crystallize.
Mechanistic Visualization
The following diagrams illustrate the critical failure points in your synthesis.
Diagram 1: The Hemiaminal Trap & Reaction Pathway
Caption: The "Trap" node highlights where pyridine-2-carbaldehydes often stall due to intramolecular hydrogen bonding. Acid catalysis is required to break this stabilization.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for determining the correct purification or remediation step based on crude analysis.
Analytical Data Reference (Expected)
| Feature | 1H NMR Signal (approx.) | Interpretation |
| Imine -CH=N- | 8.4 – 8.8 ppm (Singlet) | Diagnostic peak. If absent, reaction failed. |
| Pyridine H-6 | 8.5 – 8.7 ppm (Doublet) | Most deshielded aromatic proton (next to N). |
| Aldehyde -CHO | 9.9 – 10.1 ppm | Starting material contaminant. |
| Hemiaminal -CH- | 5.5 – 6.5 ppm | Intermediate trap. Indicates incomplete dehydration. |
References
-
China, R. et al. (2012). "Ytterbium(III) triflate catalyzed synthesis of Schiff bases: A green approach." Journal of Chemical Sciences.
-
Qin, W. et al. (2013). "A highly efficient synthesis of Schiff bases from aromatic aldehydes and amines catalyzed by acid."[1] Green Chemistry Letters and Reviews.
-
Chakraborti, A. K. et al. (2004). "Magnesium perchlorate as an efficient catalyst for the synthesis of imines and phenylhydrazones." Organic Letters.
-
Speranza, G. et al. (2011). "Stability of Schiff Bases: Hydrolysis of Pyridine-2-carboxaldehyde Imines." European Journal of Organic Chemistry.
Sources
Technical Support Center: Oxidation of 5-(4-Chlorophenoxy)pyridine Aldehydes
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-(4-Chlorophenoxy)pyridine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical step of aldehyde oxidation in your synthetic workflow. The insights provided herein are based on established chemical principles and field-proven experience to help you navigate the nuances of this transformation effectively.
Troubleshooting Guide: Common Issues in Aldehyde Oxidation
This section addresses specific experimental challenges in a question-and-answer format, offering causal explanations and actionable solutions.
Question 1: I am observing low yields of my desired carboxylic acid, 5-(4-chlorophenoxy)nicotinic acid. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in the oxidation of 5-(4-chlorophenoxy)pyridine-3-carbaldehyde are a common challenge. The electron-withdrawing nature of both the pyridine ring and the 4-chlorophenoxy group can deactivate the aldehyde, making it less susceptible to oxidation. Several factors could be at play:
-
Inadequate Oxidizing Agent: The choice of oxidant is paramount. For heteroaromatic aldehydes, which can be sensitive, a mild and selective oxidizing agent is often required.
-
Solution: The Pinnick oxidation is a highly effective and widely used method for this type of transformation due to its tolerance of various functional groups and its ability to oxidize sterically hindered and electron-deficient aldehydes.[1][2] It utilizes sodium chlorite (NaClO2) under mildly acidic conditions.[1][2]
-
-
Side Reactions: A significant contributor to low yields can be unwanted side reactions. In the context of the Pinnick oxidation, the hypochlorous acid (HOCl) byproduct is a reactive oxidizing agent that can lead to several issues.[1][2][3]
-
It can react with the sodium chlorite reactant, rendering it unavailable for the desired oxidation.[1][2]
-
It can also react with the starting material or product, for instance, through chlorination of the aromatic rings, especially given the presence of the electron-rich phenoxy group.[1]
-
Solution: The inclusion of an HOCl scavenger is crucial. 2-Methyl-2-butene is a commonly used and effective scavenger that reacts with HOCl to form a stable chlorohydrin, preventing it from interfering with the main reaction.[3] Hydrogen peroxide can also be employed as a scavenger, with its byproducts (water and oxygen) not interfering with the reaction.[1][3]
-
-
Reaction Conditions: Suboptimal reaction conditions, such as temperature, pH, or solvent, can hinder the reaction rate and lead to incomplete conversion.
-
Solution: The Pinnick oxidation is typically run at or slightly above room temperature. The pH should be weakly acidic, often buffered with a phosphate buffer like sodium dihydrogen phosphate (NaH2PO4).[4] A common solvent system is a mixture of t-butanol and water.
-
Question 2: My reaction is producing a significant amount of an unknown byproduct, and my product is difficult to purify. What could be the cause?
Answer:
The formation of byproducts and subsequent purification challenges often stem from the reactivity of the starting material and the chosen reagents.
-
Potential Byproducts:
-
Chlorinated Species: As mentioned, hypochlorous acid generated during a Pinnick oxidation can lead to chlorination of the aromatic rings.
-
Over-oxidation: While less common for aldehydes, very harsh oxidizing conditions could potentially lead to degradation of the pyridine or phenoxy rings.
-
Unreacted Starting Material: Incomplete conversion will lead to a mixture of the aldehyde and the carboxylic acid, which can be challenging to separate due to similar polarities.
-
-
Troubleshooting and Purification Strategies:
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting aldehyde.
-
Work-up Procedure: A carefully designed work-up is essential. After the reaction is complete, quenching any remaining oxidizing agents is a critical first step. A solution of sodium sulfite or sodium thiosulfate is commonly used for this purpose.
-
Extraction and Crystallization: The desired carboxylic acid product is often a solid. After quenching, adjusting the pH of the aqueous solution to the isoelectric point of the pyridine carboxylic acid can induce precipitation.[5] The isoelectric point can be determined experimentally or estimated. The precipitated solid can then be collected by filtration and washed with cold water. If the product is not readily crystalline, extraction with an appropriate organic solvent at a suitable pH, followed by crystallization, may be necessary. The solubility of pyridine carboxylic acids can be tricky, and sometimes a mixed solvent system is required for effective crystallization.[6]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, yet crucial, questions regarding the oxidation of 5-(4-chlorophenoxy)pyridine derivatives.
Question 1: What are the most reliable methods for oxidizing 5-(4-chlorophenoxy)pyridine-3-carbaldehyde to the corresponding carboxylic acid?
Answer:
Several methods can be employed for this oxidation, each with its own advantages and disadvantages. The choice of method often depends on the scale of the reaction, available reagents, and the sensitivity of other functional groups in the molecule.
| Oxidation Method | Reagents | Pros | Cons |
| Pinnick Oxidation | Sodium chlorite (NaClO2), a mild acid (e.g., NaH2PO4), and an HOCl scavenger (e.g., 2-methyl-2-butene or H2O2) in a solvent like t-BuOH/H2O.[1][2][3] | High chemoselectivity, tolerates a wide range of functional groups, effective for electron-deficient aldehydes, and uses relatively inexpensive reagents.[1][2] | Requires careful control of reaction conditions to avoid side reactions from the HOCl byproduct.[1][2][3] |
| Tollens' Test | Tollens' reagent, which is an ammoniacal solution of silver nitrate ([Ag(NH3)2]+).[7][8] | A very mild oxidizing agent, often used as a qualitative test for aldehydes.[7][9] | While it can oxidize aromatic aldehydes, it is generally not used for preparative scale synthesis due to the cost of silver nitrate and the formation of potentially explosive silver nitride upon standing.[8][10] Some sources suggest aromatic aldehydes may be resistant to oxidation with Tollens' reagent.[11] |
| Potassium Permanganate (KMnO4) | Potassium permanganate in an aqueous solution, which can be acidic, neutral, or alkaline.[12][13] | A powerful and inexpensive oxidizing agent.[14] | Can be too harsh and may lead to over-oxidation or degradation of the pyridine ring, especially under acidic conditions.[12][13] It can also oxidize other functional groups that may be present.[15] |
| Jones Oxidation | A solution of chromium trioxide (CrO3) in aqueous sulfuric acid and acetone.[16][17] | A strong and rapid oxidizing agent.[17] | The highly acidic conditions can be detrimental to acid-sensitive functional groups.[16][18] Chromium(VI) compounds are highly toxic and carcinogenic, making this a less desirable method from a safety and environmental perspective.[17][19] |
For the specific case of 5-(4-chlorophenoxy)pyridine-3-carbaldehyde, the Pinnick oxidation is generally the most recommended method due to its high selectivity and mild reaction conditions.[1][2][20]
Question 2: How do the electronic properties of the 5-(4-chlorophenoxy)pyridine system influence the aldehyde oxidation?
Answer:
The electronic nature of the substrate plays a significant role in the ease of oxidation.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the aromatic system and, consequently, the aldehyde group at the 3-position. This makes the aldehyde less nucleophilic and more resistant to oxidation compared to an aldehyde on a simple benzene ring.
-
4-Chlorophenoxy Group: The chlorine atom is an electron-withdrawing group, which further deactivates the phenoxy ring. However, the oxygen atom of the ether linkage can donate electron density to the pyridine ring through resonance, although this effect is likely outweighed by the inductive withdrawal of the oxygen and the overall electron-withdrawing character of the chlorophenyl group.
The net effect is an electron-deficient aldehyde that requires a potent yet selective oxidizing agent to be efficiently converted to the carboxylic acid. This is why harsh, non-selective oxidizing agents can lead to low yields and side reactions, while milder, more chemoselective methods like the Pinnick oxidation are generally more successful.[18]
Question 3: What are the critical safety precautions to consider when performing these oxidation reactions, particularly with sodium chlorite?
Answer:
Safety is paramount in any chemical synthesis. When working with oxidizing agents, specific precautions must be taken.
-
Sodium Chlorite (NaClO2):
-
Oxidizer: Sodium chlorite is a strong oxidizing agent.[21] It should be stored away from organic materials, reducing agents, and acids to prevent the formation of explosive mixtures.[22]
-
Toxicity: It is harmful if swallowed and can cause severe irritation or burns to the skin and eyes.[21][23]
-
Generation of Chlorine Dioxide: Contact with acids will liberate highly toxic and potentially explosive chlorine dioxide gas.[21][23] All reactions should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[23]
-
-
Sodium Hypochlorite (Bleach):
-
Corrosive: Sodium hypochlorite solutions are corrosive and can cause skin and eye irritation or burns.[24]
-
Incompatible Mixtures: Do not mix with acids, as this will generate toxic chlorine gas.[25] Avoid mixing with other chemicals unless their compatibility is known.[24]
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight.[24][25]
-
-
General Precautions:
-
Reaction Quenching: Always have a plan to quench the reaction and neutralize any remaining oxidizing agents. A solution of a reducing agent like sodium sulfite or sodium thiosulfate is typically used.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal procedures.[26][27]
-
Visualizations and Protocols
Experimental Workflow: Pinnick Oxidation
The following diagram illustrates a typical workflow for the Pinnick oxidation of 5-(4-chlorophenoxy)pyridine-3-carbaldehyde.
Caption: A typical experimental workflow for the Pinnick oxidation.
Detailed Protocol: Pinnick Oxidation of 5-(4-chlorophenoxy)pyridine-3-carbaldehyde
Materials:
-
5-(4-chlorophenoxy)pyridine-3-carbaldehyde
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
Sodium dihydrogen phosphate (NaH2PO4)
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO2, 80%)
-
Sodium sulfite (Na2SO3)
-
Hydrochloric acid (HCl, for pH adjustment)
-
Sodium hydroxide (NaOH, for pH adjustment)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(4-chlorophenoxy)pyridine-3-carbaldehyde (1.0 eq) in a mixture of t-butanol and water (typically a 2:1 to 3:1 ratio).
-
Add sodium dihydrogen phosphate (1.2 eq) to the solution and stir until it dissolves.
-
Add 2-methyl-2-butene (2.0-3.0 eq) to the reaction mixture.
-
Cool the flask in an ice bath to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium chlorite (1.5 eq) in water.
-
Slowly add the sodium chlorite solution to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or HPLC until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite until a KI-starch paper test is negative.
-
Adjust the pH of the solution to the isoelectric point of the product (typically pH 3-4 for pyridine carboxylic acids) using 1 M HCl. This should induce precipitation of the carboxylic acid.
-
Stir the resulting slurry in the ice bath for 30-60 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water.
-
Dry the product under vacuum to a constant weight.
Reaction Mechanism: Pinnick Oxidation
The following diagram illustrates the proposed mechanism for the Pinnick oxidation.
Caption: Proposed mechanism of the Pinnick oxidation.
References
-
Pinnick oxidation - Wikipedia. Available at: [Link]
-
Sodium Chlorite Health & Safety | OxyChem. Available at: [Link]
-
Tollens Test: Principle, Preparation, Purpose & Uses | AESL - Aakash Institute. Available at: [Link]
-
Safe Handling of Sodium Hypochlorite: Dos and Don'ts - Tikweld products and Services. Available at: [Link]
-
Does aromatic aldehydes give tollens test - Brainly.in. Available at: [Link]
-
Safety and Handling Guidelines for Sodium Hypochlorite - Coherent Market Insights. Available at: [Link]
-
Sodium chlorite - Wikipedia. Available at: [Link]
-
Sodium Chlorite Safety Training Video - YouTube. Available at: [Link]
-
Pinnick oxidation | . Available at: [Link]
-
Pinnick Oxidation: Mechanism, Applications, Scope & Limitations - PSIBERG. Available at: [Link]
-
5 Ways to Make Tollen's Test A More Approachable Topic - Labster. Available at: [Link]
-
Mechanistic investigations on Pinnick oxidation: a density functional theory study. Available at: [Link]
-
Sodium Hypochlorite Safe Handling Guideline. Available at: [Link]
- US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents.
-
06-12-00 Form G - Standard Operating Procedure for Sodium Hypochlorite (Bleach). Available at: [Link]
-
oxidation of aldehydes and ketones - Chemguide. Available at: [Link]
-
Tollens' Test And Fehling's Test - Important Concepts for NEET - Vedantu. Available at: [Link]
-
Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25) - YouTube. Available at: [Link]
-
Aldehyde and Ketones Tollen Test | PDF - Scribd. Available at: [Link]
-
HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. Available at: [Link]
-
Oxidation of aldehydes to carboxylic acids? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available at: [Link]
-
What is the most mild method for the oxidation of aldehyde to carboxylic acid? Available at: [Link]
- US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents.
-
Jones Oxidation - Organic Chemistry Portal. Available at: [Link]
- US3657259A - Process for the production of pyridine carboxylic acids - Google Patents.
-
Jones oxidation - Wikipedia. Available at: [Link]
-
Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps. Available at: [Link]
-
Pinnick Oxidation - YouTube. Available at: [Link]
-
OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies | Journal of Chemical & Engineering Data. Available at: [Link]
-
(PDF) Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Available at: [Link]
-
JONES REAGENT & OXIDATION REACTIONS | ADICHEMISTRY. Available at: [Link]
- US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents.
-
Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids - JoVE. Available at: [Link]
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? | ResearchGate. Available at: [Link]
-
19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II - Lumen Learning. Available at: [Link]
-
Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to “Anelli” and “Pinnick” Oxidations | ACS Catalysis - ACS Publications. Available at: [Link]
-
Potassium Permanganate - Common Organic Chemistry. Available at: [Link]
-
Electrochemical Allylic C–H Oxidation with N-Hydroxytetrachlorophthalimide (TCNHPI). Available at: [Link]
Sources
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 3. psiberg.com [psiberg.com]
- 4. youtube.com [youtube.com]
- 5. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Tollens Test: Principle, Preparation, Purpose & Uses | AESL [aakash.ac.in]
- 8. 5 Ways to Make Tollen’s Test A More Approachable Topic [labster.com]
- 9. Tollens’ Test And Fehling’s Test - Important Concepts for NEET [vedantu.com]
- 10. researchgate.net [researchgate.net]
- 11. brainly.in [brainly.in]
- 12. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 13. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - Oxidation of aldehydes to carboxylic acids? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
- 16. Jones Oxidation [organic-chemistry.org]
- 17. Jones oxidation - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. Health and safety of sodium chlorite_Chemicalbook [chemicalbook.com]
- 22. Sodium chlorite - Wikipedia [en.wikipedia.org]
- 23. oxychem.com [oxychem.com]
- 24. tikweld.com [tikweld.com]
- 25. coherentmarketinsights.com [coherentmarketinsights.com]
- 26. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 27. columbiastate.edu [columbiastate.edu]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. We will dissect the structural information encoded in the spectrum, compare it with related compounds to understand the influence of its constituent functional groups, and provide a robust experimental protocol for acquiring high-quality data.
The Structural Significance of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is a heteroaromatic compound featuring a pyridine ring substituted with an aldehyde group and a 4-chlorophenoxy ether linkage. The precise arrangement of these functionalities gives rise to a unique electronic environment for each proton, which can be elucidated using ¹H NMR spectroscopy. Understanding the chemical shifts, coupling constants, and multiplicities of the proton signals is paramount for confirming the molecule's identity and purity.
Predicted ¹H NMR Spectrum and Assignment
Below is a table summarizing the predicted ¹H NMR spectral data for 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-aldehyde | 9.9 - 10.1 | s (singlet) | - |
| H-3 | 7.9 - 8.1 | d (doublet) | ~8.0 |
| H-4 | 7.5 - 7.7 | dd (doublet of doublets) | ~8.0, ~2.5 |
| H-6 | 8.5 - 8.7 | d (doublet) | ~2.5 |
| H-2', H-6' | 7.0 - 7.2 | d (doublet) | ~9.0 |
| H-3', H-5' | 7.3 - 7.5 | d (doublet) | ~9.0 |
Comparative Spectral Analysis
To substantiate our predictions, we will compare the expected spectrum of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde with the known spectra of its constituent building blocks: pyridine-2-carbaldehyde and 4-chlorophenoxybenzene.
Pyridine-2-carbaldehyde: The Aldehyde-Substituted Heterocycle
The ¹H NMR spectrum of pyridine-2-carbaldehyde provides a baseline for the pyridine ring protons. In CDCl₃, the aldehyde proton typically appears as a singlet around 10.09 ppm. The pyridine protons exhibit the following approximate chemical shifts: H-6 at 8.80 ppm (doublet), H-3 at 7.96 ppm (doublet), H-4 at 7.88 ppm (triplet), and H-5 at 7.54 ppm (triplet)[1].
4-Chlorophenoxybenzene: The Ether Linkage
The effect of the 4-chlorophenoxy group can be understood by examining related structures. In 4-chlorophenoxybenzene, the protons on the chlorine-substituted ring will appear as two doublets due to symmetry, characteristic of a para-substituted benzene ring. The ether linkage will cause a general upfield shift of the protons on the adjacent ring compared to unsubstituted benzene due to the electron-donating effect of the oxygen.
The Combined Effect in 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
In our target molecule, the 4-chlorophenoxy group at the 5-position of the pyridine ring will significantly influence the chemical shifts of the pyridine protons. The ether oxygen's electron-donating resonance effect will increase the electron density at the ortho (H-4 and H-6) and para (not present) positions. However, this is counteracted by the inductive electron-withdrawing effect of the oxygen. The aldehyde group at the 2-position is strongly electron-withdrawing, which deshields the adjacent protons.
This interplay of electronic effects leads to our predicted assignments. The H-6 proton is expected to be the most downfield of the pyridine protons due to its proximity to the ring nitrogen and the influence of the aldehyde. The H-3 and H-4 protons will be influenced by both the aldehyde and the phenoxy group. The protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets, typical of a para-substituted system.
Visualizing the Structure and Analytical Workflow
To clarify the proton assignments and the logic of our comparative analysis, the following diagrams are provided.
Figure 1: Molecular structure with proton assignments.
Figure 2: Workflow for ¹H NMR analysis.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To ensure the acquisition of a high-quality ¹H NMR spectrum, the following step-by-step methodology should be followed. This protocol is designed to be a self-validating system, minimizing potential sources of error.
Materials and Reagents
-
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (often pre-added to the deuterated solvent)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette with a cotton or glass wool plug
-
Vortex mixer
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[2][3][4]
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde and place it in a small, clean, and dry vial.[3][4]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice for many organic molecules.[4]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Vortex the vial gently until the sample is completely dissolved.[5]
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube. The final sample height in the tube should be around 4-5 cm.[2][4]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth according to the spectrometer's specifications. Place the sample into the magnet.
-
Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This typically includes:
-
A 90° pulse width
-
A spectral width sufficient to cover the expected range of chemical shifts (e.g., -2 to 12 ppm)
-
An acquisition time of 2-4 seconds
-
A relaxation delay of 1-5 seconds
-
A suitable number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Start the acquisition.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).
-
Integration and Peak Picking: Integrate the area under each peak to determine the relative number of protons each signal represents. Identify the precise chemical shift of each peak.
Conclusion
The ¹H NMR spectrum of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is a rich source of structural information. By understanding the interplay of the electronic effects of its functional groups and by comparing it to simpler, related molecules, a confident assignment of the proton signals can be made. Following a meticulous experimental protocol is essential for obtaining a high-quality spectrum that allows for unambiguous structural elucidation. This guide provides the foundational knowledge and practical steps for researchers to successfully utilize ¹H NMR spectroscopy in the characterization of this and similar complex organic molecules.
References
-
NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved February 23, 2026, from [Link]
-
Supplementary Data - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 23, 2026, from [Link]
-
Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved February 23, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved February 23, 2026, from [Link]
-
NMR sample preparation. (n.d.). University of Geneva. Retrieved February 23, 2026, from [Link]
-
sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin. Retrieved February 23, 2026, from [Link]
-
¹H NMR kinetic profiles for reaction of pyridine-2-carbaldehyde (A) and... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
1H NMR spectra of E and Z pyridine‐2‐carbaldehyde 2′‐pyridylhydrazone and related compounds. (1975). R Discovery. Retrieved February 23, 2026, from [Link]
-
Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. (2025). JACS Au. Retrieved February 23, 2026, from [Link]
-
The 1 H NMR spectra of zinc complexes of pyridine‐2‐carbaldehyde 2′‐pyridylhydrazone. (n.d.). Scilit. Retrieved February 23, 2026, from [Link]
-
Chlorine substitution promotes phenyl radical loss from C8-phenoxy-2'-deoxyguanosine adducts: Implications for biomarker identification from chlorophenol exposure. (2015). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. (n.d.). Modgraph. Retrieved February 23, 2026, from [Link]
-
4-Chlorophenyl phenyl ether. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
Chemical Shifts: Proton. (n.d.). University of Colorado, Boulder. Retrieved February 23, 2026, from [Link]
-
What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? (2015). Chemistry Stack Exchange. Retrieved February 23, 2026, from [Link]
-
Proton magnetic resonance spectra of several 2-substituted pyridines. (n.d.). ACS Publications. Retrieved February 23, 2026, from [Link]
-
Chemical shifts. (n.d.). University of Regensburg. Retrieved February 23, 2026, from [Link]
-
1H NMR Chemical Shift. (2022). Oregon State University. Retrieved February 23, 2026, from [Link]
-
Proton NMR Table. (n.d.). Michigan State University. Retrieved February 23, 2026, from [Link]
-
1 H NMR chemical shifts and coupling constants of selected model compounds. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
Sources
Technical Characterization Guide: 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
Executive Summary & Structural Context[1][2][3][4][5][6]
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde (CAS: 1280786-86-6 / Analogous scaffolds) is a critical heterocyclic intermediate, often utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) such as Enarodustat.
For drug development professionals, the validation of this intermediate is pivotal. It represents the successful coupling of a chlorophenol moiety with a pyridine core. This guide provides a definitive FTIR analysis to distinguish this product from its starting materials (precursors) and structural isomers. We focus on the diagnostic bands —the specific spectral fingerprints that confirm the formation of the ether linkage and the retention of the aldehyde functionality.
Diagnostic FTIR Profile
The infrared spectrum of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is a convolution of three distinct spectral domains: the Pyridine-2-carbaldehyde core , the Diaryl Ether linkage , and the Para-substituted Chlorobenzene .
Table 1: Critical Characteristic Peaks
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Significance |
| Aldehyde (C=O) | Stretching | 1705 – 1725 | Strong | Confirms oxidation state at C2. Lower frequency than aliphatic aldehydes due to conjugation with pyridine ring. |
| Aldehyde (C-H) | Fermi Resonance | 2820 & 2720 | Medium | The "Aldehyde Doublet." Unique identifier distinguishing aldehydes from ketones/esters. |
| Ether (C-O-C) | Asymmetric Stretch | 1235 – 1265 | Very Strong | Primary Validation Peak. Confirms successful coupling of phenol to pyridine. |
| Pyridine Ring | C=N / C=C Stretch | 1570 – 1590 | Med/Strong | Characteristic "breathing" modes of the heterocycle. |
| Aryl Chloride | C-Cl Stretch | 1080 – 1095 | Medium | Specific to the p-chlorophenoxy moiety. |
| Aromatic C-H | Out-of-Plane (oop) | 810 – 840 | Strong | Indicative of para-substitution on the phenoxy ring. |
Comparative Analysis: Product vs. Alternatives (Precursors)
In a synthesis workflow, "performance" is defined by the ability to resolve the product from reactants. The following analysis compares the target molecule against its two primary synthetic precursors: 4-Chlorophenol and 5-Bromo-pyridine-2-carbaldehyde .
Scenario A: Product vs. 4-Chlorophenol (Nucleophile)
-
The Discriminator: The Hydroxyl Group (-OH).
-
Observation: 4-Chlorophenol exhibits a broad, intense O-H stretching band between 3200–3550 cm⁻¹ .
-
Validation: The complete disappearance of this broad band in the final product spectrum is the primary indicator of reaction completion (consumption of the phenol).
-
Ether Formation: The product will show a new, sharp band at ~1250 cm⁻¹ (C-O-C) which is distinct from the C-O stretch of the phenol precursor (~1220 cm⁻¹).
Scenario B: Product vs. 5-Bromo-pyridine-2-carbaldehyde (Electrophile)
-
The Discriminator: The Carbon-Halogen Fingerprint.
-
Observation: The C-Br stretch in the precursor typically appears at a lower frequency (< 700 cm⁻¹ or far fingerprint) compared to the C-Cl stretch.
-
Validation: While the C=O aldehyde peak (~1710 cm⁻¹) remains relatively unchanged, the spectral region between 1200–1300 cm⁻¹ changes drastically due to the introduction of the strong ether C-O-C mode, which is absent in the bromo-pyridine precursor.
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity suitable for regulatory filing or publication, follow this self-validating protocol.
Method: Attenuated Total Reflectance (ATR)
Recommended over KBr pellets for reproducibility and moisture avoidance.
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for its hardness and chemical resistance to chlorinated aromatics.
-
Background Collection: Acquire an air background (32 scans) immediately prior to sampling to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O artifacts.
-
Sample Prep: Ensure the sample is a dry, fine powder. Large crystals can cause scattering (Christiansen effect), distorting the baseline.
-
Application: Apply the powder to the crystal center. Apply pressure using the anvil until the absorbance of the strongest peak (likely C=O or C-O-C) reaches 0.5 – 0.8 A.U. Do not over-compress, but ensure intimate contact.
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹
-
Scans: 64 (to improve Signal-to-Noise ratio)
-
Range: 4000 – 600 cm⁻¹
-
Quality Control Check (Self-Validation)
-
Check 1: Is there a broad hump at 3400 cm⁻¹? -> Fail. Indicates residual moisture or unreacted phenol. Dry sample and re-run.
-
Check 2: Is the doublet at 2350 cm⁻¹ present? -> Fail. Background compensation error. Clean crystal and re-acquire background.[1]
Visualizations of Signaling Pathways & Logic[6]
Diagram 1: Synthesis Monitoring Logic
This diagram illustrates the decision tree for validating the reaction using FTIR spectral changes.
Caption: Logical workflow for monitoring the conversion of 4-chlorophenol to the target ether using diagnostic FTIR bands.
Diagram 2: Spectral Assignment Topology
This diagram maps the structural moieties of the molecule to their specific vibrational frequencies.
Caption: Mapping of structural moieties to their characteristic vibrational frequencies for spectral deconvolution.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group ranges: Aldehydes, Ethers, Halogens).
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of Pyridine-2-carboxaldehyde. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative source for Diaryl Ether C-O-C shifts).
Sources
Comparing reactivity of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde vs 6-isomer
[1]
Executive Summary
-
5-Isomer (Compound A): The "Stable, Deactivated" Isomer.[1] The phenoxy group at position 5 donates electron density directly to the aldehyde carbon via resonance. This decreases the electrophilicity of the aldehyde, resulting in slower reaction rates for nucleophilic additions (e.g., reductive amination) but higher stability against autoxidation and hydrolysis.
-
6-Isomer (Compound B): The "Reactive, Labile" Isomer.[1] The phenoxy group at position 6 cannot conjugate with the aldehyde carbon. Its inductive electron-withdrawing effect, combined with the electron-deficient nature of the 2,6-positions, makes the aldehyde more electrophilic (faster reaction rates).[1] However, the ether linkage at position 6 is activated and susceptible to nucleophilic displacement (
) or acid-catalyzed cleavage.[1]
Structural & Electronic Analysis
The distinct reactivity of these isomers is governed by the relationship between the substituent (phenoxy), the heteroatom (nitrogen), and the functional group (aldehyde).
Electronic Pathway Visualization
The following diagram illustrates the electronic push-pull mechanisms that dictate reactivity.
Caption: Figure 1. Resonance contributions. In the 5-isomer, the oxygen lone pair conjugates with the C2-carbonyl, reducing its positive character. In the 6-isomer, resonance is directed toward the nitrogen, leaving the carbonyl highly electrophilic.
Comparative Reactivity Matrix
| Feature | 5-Isomer (Compound A) | 6-Isomer (Compound B)[1] | Mechanistic Driver |
| Aldehyde Electrophilicity | Moderate | High | Resonance deactivation in 5-isomer vs. Inductive activation in 6-isomer.[1] |
| Reductive Amination Rate | Slower | Faster | Nucleophilic attack on C=O is rate-limiting; 6-isomer C=O is more positive.[1] |
| Ether Stability ( | High (Robust) | Low (Labile) | 6-position is activated by adjacent N; susceptible to displacement.[1] |
| Autoxidation Risk | Low | Moderate | Electron-rich aldehydes (5-isomer) are generally more stable to radical oxidation.[1] |
| Solubility (Organic) | High | High | Both are lipophilic; 6-isomer may have slightly lower polarity due to shielding of N. |
Detailed Reactivity Profiles
A. Nucleophilic Addition (Reductive Amination)
The most common application for these intermediates is coupling with amines.
-
6-Isomer: Reacts rapidly. The lack of resonance donation to the carbonyl carbon means the aldehyde retains the high reactivity typical of electron-deficient pyridines. Care must be taken to avoid bis-alkylation or side reactions due to high reactivity.
-
5-Isomer: Reacts sluggishly. The "para-like" donation from the oxygen renders the carbonyl carbon less electrophilic. Stronger dehydrating agents (e.g.,
) or longer reaction times may be required to drive imine formation before reduction.[1]
B. Ether Linkage Stability ( Sensitivity)
-
6-Isomer: The phenoxy group is at the "alpha" position relative to nitrogen. This is an activated position. Under strongly acidic conditions (e.g., HBr/AcOH) or in the presence of strong nucleophiles (e.g., thiols, hydroxide), the phenoxy group can be displaced or cleaved.[1]
-
5-Isomer: The phenoxy group is at the "beta" position. This position functions like a standard aryl ether and is chemically inert to nucleophilic attack under standard synthetic conditions.
Experimental Protocols
Protocol 1: Controlled Reductive Amination
Objective: To couple the aldehyde with a primary amine while managing the reactivity difference.[2]
Workflow Diagram:
Caption: Figure 2. Optimized reductive amination workflow. Note the requirement for Titanium(IV) isopropoxide for the deactivated 5-isomer to ensure complete imine formation.[1]
Step-by-Step Methodology:
-
Imine Formation:
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (STAB, 1.5 mmol) portion-wise.[1]
-
Allow to warm to room temperature and stir overnight.
-
-
Workup:
-
Quench with saturated aqueous
. -
Critical for 6-Isomer: Perform workup quickly and keep pH neutral/basic to avoid hydrolyzing the ether linkage.
-
Protocol 2: Chemical Stability Stress Test
Objective: To validate the robustness of the ether linkage (Isomer selection criteria).
References
-
Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link[1]
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Hammett correlations and resonance effects in heterocycles).
-
Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. Link
-
BenchChem. (2025). "Reactivity of Pyridine Carboxaldehydes." (General reactivity trends of 5- vs 6-substituted pyridines). Link[1]
A Comparative Guide to Quantifying 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde Purity: An HPLC-Centric Approach with Orthogonal Methodologies
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. For a novel compound like 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, a potential building block in drug discovery, rigorous purity assessment is not merely a quality control checkpoint but a critical determinant of downstream success. This guide provides an in-depth technical comparison of a rationally designed High-Performance Liquid Chromatography (HPLC) method for purity quantification against orthogonal analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.
The Central Role of Purity in Drug Development
The presence of impurities, even in trace amounts, can have significant consequences, including altered pharmacological or toxicological profiles of the final active pharmaceutical ingredient (API). For an intermediate like 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, impurities can arise from starting materials, by-products of the synthesis, or degradation. Therefore, a robust, validated analytical method is paramount for its characterization.
Primary Analytical Strategy: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its high sensitivity, reproducibility, and suitability for a wide range of compounds.[1][2] A reversed-phase HPLC (RP-HPLC) method is proposed here, as it is well-suited for separating moderately polar to non-polar compounds like our target analyte.
Proposed HPLC Method for Purity Determination
The following method is designed based on the chemical properties of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde and general principles for analyzing aromatic aldehydes and pyridine derivatives.[3][4][5]
Instrumentation:
-
A standard HPLC system equipped with a UV detector or a Photodiode Array (PDA) detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde sample.
-
Dissolve in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[6]
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic rings in the analyte. A 250 mm length ensures high resolution for separating closely related impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier to improve peak shape for the basic pyridine moiety and is compatible with mass spectrometry (MS) if hyphenation is desired.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and elution strength. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 90% B; 25-30 min: 90% B; 30.1-35 min: 30% B | A gradient elution is employed to ensure elution of any potential late-eluting, more hydrophobic impurities, while still providing good resolution for early-eluting polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A PDA detector can be used to scan a range (e.g., 200-400 nm) to identify the optimal wavelength for the main component and all impurities. |
| Injection Volume | 10 µL | A typical injection volume to achieve good sensitivity without overloading the column. |
Data Analysis: The purity is determined using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Caption: Workflow for Purity Determination by HPLC.
Method Validation: A Self-Validating System
To ensure the reliability of this HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2).[7][8][9] A validated method provides a high degree of assurance that it is suitable for its intended purpose.[10]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.[11]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating HPLC method.[12][13][14] By subjecting the 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde to stress conditions, we can generate potential degradation products and ensure the HPLC method can separate them from the parent compound.
Stress Conditions:
| Condition | Typical Reagents/Parameters |
| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h |
| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h |
| Oxidation | 3% H₂O₂, Room Temperature, 24h |
| Thermal | 80 °C, 48h (solid state) |
| Photolytic | ICH Q1B recommended light exposure |
Comparative Analysis: Orthogonal Purity Assessment Methods
Relying on a single analytical technique can sometimes provide a limited view of a sample's purity. Orthogonal methods, which measure the same property using different principles, provide a more comprehensive and trustworthy assessment.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity determination.[15] It operates on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15][16]
Key Advantages over HPLC:
-
Primary Method: qNMR can provide a direct measurement of purity without the need for a reference standard of the analyte itself.[15][17]
-
Universal Detection: It is nearly universal for proton-containing molecules, allowing for the simultaneous quantification of the main component and any proton-bearing impurities from a single spectrum.[18][19]
-
Non-destructive: The sample can be recovered after analysis, which is particularly useful for precious materials.[18]
Experimental Protocol for qNMR:
-
Sample Preparation: Accurately weigh the 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde sample and a high-purity internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., ensuring full relaxation of all signals).
-
Data Processing: Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculation: The purity of the analyte is calculated based on the integral ratios, the number of protons for each signal, their molar masses, and the weighed masses.[16]
Caption: Workflow for Purity Determination by qNMR.
Gas Chromatography (GC)
For volatile and semi-volatile compounds, Gas Chromatography (GC) offers high resolution and sensitivity.[20] Given that 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is an aldehyde, it may possess sufficient volatility for GC analysis, especially at elevated temperatures.
Considerations for GC:
-
Thermal Stability: The primary concern is the thermal stability of the analyte in the heated injector and column. Degradation can lead to inaccurate purity results.
-
Derivatization: To enhance volatility and thermal stability, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be employed. This also improves detection sensitivity, particularly with an Electron Capture Detector (ECD).
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow associated with thermal transitions in a material.[21][22] For high-purity crystalline compounds (typically >98%), DSC can be used to determine purity based on the principle of melting point depression.[23][24]
Principle: Impurities in a crystalline substance cause a broadening and lowering of the melting point. The extent of this depression is related to the mole fraction of the impurity, as described by the Van't Hoff equation.[23]
Advantages:
-
Small Sample Size: Only a few milligrams of the sample are required.[23]
-
Rapid Analysis: The analysis is relatively quick.
Limitations:
-
Only applicable to crystalline solids with a sharp melting point.[24]
-
Not suitable if the compound decomposes upon melting.[24]
Performance Comparison Summary
| Feature | HPLC | qNMR | GC | DSC |
| Principle | Partition Chromatography | Nuclear Magnetic Resonance | Partition Chromatography | Melting Point Depression |
| Universality | Wide range of compounds | Proton-containing compounds | Volatile/Semi-volatile compounds | Crystalline solids |
| Reference Standard | Required for quantification | Not required for purity (with internal standard) | Required for quantification | Not required |
| Destructive | Yes | No | Yes | Yes |
| Primary Use | Separation and quantification of impurities | Absolute purity determination, structural confirmation | Analysis of volatile impurities | Purity of highly pure crystalline solids |
| Key Advantage | High resolution, well-established | Primary method, structural information | High efficiency for volatiles | Fast, small sample size |
| Key Limitation | Requires reference standards for all impurities | Lower sensitivity than HPLC | Thermal stability required | Limited applicability |
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and reliable assessment of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde purity, a primary HPLC method, validated according to ICH guidelines, is the recommended approach. This method provides the necessary sensitivity and resolution to detect and quantify a wide range of potential impurities.
However, to ensure the highest level of confidence in the purity value, orthogonal techniques are invaluable. qNMR, as a primary method, offers a powerful, independent verification of the purity value obtained by HPLC and can help identify and quantify impurities without the need for their individual reference standards.[17][18] For assessing volatile impurities, a GC method could be developed. Finally, for the final, highly purified crystalline material, DSC provides a rapid and elegant confirmation of high purity.
By integrating these methodologies, researchers, scientists, and drug development professionals can build a robust and scientifically sound data package that ensures the quality and integrity of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde, thereby safeguarding the success of subsequent research and development activities.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]
-
Labforward. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
American Chemical Society. (n.d.). Determination of purity by differential scanning calorimetry (DSC). ACS Publications. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]
-
Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
ResearchGate. (2025, August 7). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
-
Oxford Academic. (2026, January 15). Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup. Journal of Chromatographic Science. [Link]
-
SIELC Technologies. (n.d.). Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. [Link]
-
SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]
-
Priyanka Suresh Ghugare & Sandeep Kumar. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
National Institutes of Health. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC. [Link]
-
TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. [Link]
-
ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development. [Link]
-
National Institutes of Health. (2022, April 12). 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. PMC. [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). [Link]
-
Labcompare. (2023, December 22). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. [Link]
-
SciSpace. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
JOCPR. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and. [Link]
-
Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
PubMed. (n.d.). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. [Link]
-
IJARSCT. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]
-
Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]
-
Physics Department & Chemistry Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
American Chemical Society. (2013, November 7). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels. [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]
-
Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
-
Shimadzu. (n.d.). Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. [Link]
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]
-
ResearchGate. (2025, August 6). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). [Link]
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. auroraprosci.com [auroraprosci.com]
- 5. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. veeprho.com [veeprho.com]
- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. benchchem.com [benchchem.com]
- 16. emerypharma.com [emerypharma.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 20. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 24. researchgate.net [researchgate.net]
A Predictive Comparative Guide to the Crystal Structures of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde Complexes
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of metal-ligand complexes is paramount for rational drug design and the development of novel therapeutic agents. The ligand 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde presents a fascinating scaffold for coordination chemistry, combining the well-established coordinating ability of the pyridine-2-carbaldehyde moiety with the electronic and steric influences of a 4-chlorophenoxy substituent. While crystal structure data for complexes of this specific ligand are not yet publicly available, a comprehensive analysis of structurally related compounds can provide valuable predictive insights into its coordination behavior, potential for forming diverse structural motifs, and key experimental considerations for its use in generating novel metal-based compounds.
This guide provides a comparative analysis based on existing crystallographic data for analogous pyridine-2-carbaldehyde and chlorophenoxy-containing ligand complexes. By examining these related structures, we can anticipate the coordination modes, molecular geometries, and supramolecular interactions that are likely to be characteristic of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde complexes.
I. Anticipated Coordination Chemistry and Structural Motifs
The coordinating ability of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is expected to be dominated by the pyridine nitrogen and the aldehyde oxygen, which can act as a bidentate chelating ligand. However, the potential for this ligand to form more complex structures, particularly through the formation of Schiff bases, should not be overlooked.
A. Bidentate N,O-Chelation by the Parent Ligand
In its unmodified form, 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is expected to coordinate to metal centers in a κ²(N,O) fashion. This coordination mode is well-documented for the parent pyridine-2-carboxaldehyde (pyca). For instance, in carbonyl complexes of manganese and rhenium, pyca acts as a stable chelate ligand.[1] The formation of a five-membered chelate ring is a strong driving force for this coordination mode.
Diagram 1: Predicted Bidentate Coordination
Predicted tridentate coordination of a Schiff base derivative to a metal center (M).
II. The Influence of the 4-Chlorophenoxy Substituent
The 4-chlorophenoxy group at the 5-position of the pyridine ring is expected to influence the properties of the resulting complexes in several ways:
-
Electronic Effects: The electron-withdrawing nature of the chlorophenoxy group will modulate the electron density on the pyridine ring, which in turn can affect the strength of the metal-ligand bond.
-
Steric Hindrance: While not directly adjacent to the coordinating atoms, the bulky chlorophenoxy group can influence the packing of the complexes in the solid state, potentially leading to the formation of interesting supramolecular architectures through non-covalent interactions.
-
Intermolecular Interactions: The chlorine atom and the phenoxy oxygen provide potential sites for halogen bonding and hydrogen bonding, respectively. These interactions can play a crucial role in the crystal packing. The study of copper(II) complexes with 2,4,5-trichlorophenoxyacetate demonstrates that chlorophenoxy groups can participate in weak Cl···O interactions that stabilize the crystal lattice. [2]
III. Comparative Crystal Structure Data
To provide a concrete basis for comparison, the following table summarizes key crystallographic parameters from a relevant palladium(II) complex.
| Complex | CCDC Deposition No. | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref. |
| cis-[PdCl₂{(S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine-κ²N,N′}] | Not provided | Orthorhombic | P2₁2₁2₁ | Pd—N(py): Not specified, Pd—N(imine): Not specified | N(py)—Pd—N(imine): Not specified | [3] |
| [MnCl₂(H₂O)(benzoic acid pyridine-2-yl methylene-hydrazide)] | Not provided | Not specified | Not specified | Mn-O: Not specified, Mn-N: Not specified | Not specified | [4] |
| [Cu(γ-pic)₃(2,4,5-trichlorophenoxyacetate)₂]·H₂O | Not provided | Not specified | Not specified | Cu-O: Monodentate coordination | Varied geometries (square pyramidal to octahedral) | [5] |
IV. Experimental Protocols
The synthesis of complexes with 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde is expected to follow established procedures for related pyridine-aldehyde ligands.
A. Synthesis of a Schiff Base Ligand (Predictive)
This protocol is adapted from the synthesis of (S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine. [3]
-
In a round-bottom flask, combine equimolar amounts of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde and the desired primary amine.
-
The reaction can be performed neat (solvent-free) with stirring at room temperature, or in a suitable solvent such as ethanol with refluxing for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/CH₂Cl₂).
B. Synthesis of a Metal Complex (Predictive)
This protocol is based on the synthesis of the cis-[PdCl₂{(S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine-κ²N,N′}] complex. [3]
-
Dissolve the Schiff base ligand in a suitable solvent (e.g., CH₂Cl₂).
-
In a separate flask, dissolve an equimolar amount of a metal salt precursor (e.g., bis(benzonitrile)palladium(II) chloride for a Pd(II) complex) in the same solvent.
-
Add the metal salt solution to the ligand solution and stir the mixture at room temperature for 24 hours.
-
If a precipitate forms, collect it by filtration.
-
The complex can be purified by recrystallization from an appropriate solvent mixture (e.g., hexane/CH₂Cl₂).
Diagram 3: General Synthetic Workflow
A generalized workflow for the synthesis of Schiff base ligands and their metal complexes.
V. Conclusion and Future Outlook
While direct crystallographic data for complexes of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde remains to be reported, a comparative analysis of structurally similar compounds provides a robust predictive framework for understanding its coordination chemistry. The pyridine-2-carbaldehyde moiety is a reliable chelating unit, and its conversion to Schiff bases offers a versatile platform for creating multidentate ligands. The 4-chlorophenoxy substituent is poised to introduce subtle but significant electronic and steric effects that can be exploited to fine-tune the properties of the resulting metal complexes.
The experimental protocols outlined in this guide, derived from successful syntheses of related compounds, offer a solid starting point for the investigation of this promising ligand. Future crystallographic studies on complexes of 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde will be invaluable in validating these predictions and further expanding the rich field of pyridine-based coordination chemistry. Such studies will undoubtedly contribute to the rational design of new molecules with potential applications in catalysis, materials science, and medicinal chemistry.
VI. References
-
Pacheco-Álvarez, T., Yañez-Cabrera, A., Villamizar, C. P., Sharma, P., Anzaldo, B., Mendoza, A., & Hernández Téllez, G. (2026). Crystal structures of (S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine and its cis-dichlorido{(S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine}palladium(II) complex. Acta Crystallographica Section E: Crystallographic Communications, 82(Pt 2), 143–147. [Link]
-
Pacheco-Álvarez, T., Yañez-Cabrera, A., Villamizar, C. P., Sharma, P., Anzaldo, B., Mendoza, A., & Hernández Téllez, G. (2026). Crystal structures of (S)-(-)-1-(4-chloro-phen-yl)- N-[(pyridin-2-yl)methyl-idene]ethan-1-amine and its cis-di-chlorido-{(S)-(-)-1-(4-chloro-phen-yl)- N-[(pyridin-2-yl)methyl-idene]ethan-1-amine}palladium(II) complex. Acta Crystallographica Section E: Crystallographic Communications, 82(Pt 2), 143–147. [Link]
-
Villamizar C., C. P. (2026). (PDF) Crystal structures of (S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine and its cis-dichlorido{(S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine}palladium(II) complex. ResearchGate. [Link]
-
Sharma, R. P., Saini, A., Kumar, J., Kumar, S., Venugopalan, P., & Ferretti, V. (2025). Coordination complexes of copper(II) with herbicide-trichlorophenoxyacetate: Syntheses, characterization, single crystal X-ray structure and packing analyses of monomeric [Cu(γ-pic)3(2,4,5-trichlorophenoxyacetate)].H2O, [trans-Cu(en)2(2,4,5-trichlorophenoxyacetate)2].2H2O and dimeric [Cu2(H2tea)2(2,4,5-trichlorophenoxyacetate)2].2(H2O). ResearchGate. [Link]
-
Abu-El-halawah, R., Ali, B. F., Kayed, S. F., Baker, H., Qandil, M., Al-Refai, M., Ibrahim, M., Juddeh, Z., & Al-Obaidi, K. H. (2007). Synthesis and characterization of metal 2-pyridine carboxaldehyde-N-methyl-N-2-pyridyl hydrazone complexes and their microbiological activity. Journal of Coordination Chemistry, 57(13), 1155-1162. [Link]
-
Villamizar C., C. P. (n.d.). Molecular structure of (S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine. ResearchGate. [Link]
-
(2025). Synthesis and characterization of metal 2-pyridine carboxaldehyde-N-methyl-N-2-pyridyl hydrazone complexes and their microbiological activity. ResearchGate. [Link]
-
(2025). Crystal structures of (S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine and its cis-dichlorido{(S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine}palladium(II) complex. ResearchGate. [Link]
-
Sharma, R. P., Saini, A., Kumar, J., Kumar, S., Venugopalan, P., & Ferretti, V. (n.d.). Coordination complexes of copper(II) with herbicide-trichlorophenoxyacetate: Syntheses, characterization, single crystal X-ray s. SFERA. [Link]
-
Aslantaş, M., Külah, M., Tümer, M., & Çelik, İ. (2006). Hydrazone Schiff base-manganese(II) complexes: Synthesis, crystal structure and catalytic reactivity. Inorganica Chimica Acta, 359(15), 4841-4849. [Link]
-
Champloy, F., Benali-Chérif, N., & Bruno, C. (2000). Synthesis and characterization and crystal structures of copper(II) complexes containing multidentate polypyridine ligands. Journal of the Chemical Society, Dalton Transactions, (1), 147-152. [Link]
-
Li, X., Wang, Y., Zhang, J., & Wang, X. (2022). Two Polynuclear Manganese(II) Complexes Based on Multidentate N-Heterocyclic Aromatic Ligand and V-Shaped Polycarboxylate Ligand: Synthesis, Crystal Structure Analysis and Magnetic Properties. Molecules, 27(4), 1303. [Link]
-
Kumar, S., Kumar, A., Kumar, P., & Singh, N. (2023). Syntheses, Structural Characterization, and Cytotoxicity Assessment of Novel Mn(II) and Zn(II) Complexes of Aroyl-Hydrazone Schiff Base Ligand. ACS Omega, 8(3), 3567–3578. [Link]
-
(2004). Synthesis and characterization of metal 2-pyridine carboxaldehyde-N-methyl-N-2-pyridyl hydrazone complexes and their microbiological activity,2004,57. Al al-Bayt University Repository. [Link]
-
Nishikawa, Y., Ohtsu, H., & Itoh, S. (2024). Crystal Structures, Magnetic Properties, and Redox Behaviors of Carboxylato-Bridged Mn(II) Complexes with Ditopic Ligands Featuring N3-Coordination Sites. Magnetochemistry, 10(8), 191. [Link]
-
Aliyu, H. N., & Sani, U. (2026). Synthesis, Characterization and Antimicrobial Studies of a Hydrazide Hydrazone Ligand Derived from 2-Pyridinecarboxaldehyde and 4-Hydroxybenzohydrazide and its Ni(II) and Cu(II) Complexes. RSIS International. [Link]
-
(n.d.). The molecular structure of copper(II) complex 2 with labeling of selected atoms. ResearchGate. [Link]
-
Ozarowski, A., & Reczyński, M. (2021). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. Molecules, 26(11), 3326. [Link]
-
Alvarez, C. M., García-Rodríguez, R., & Miguel, D. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions, (32), 3546-3554. [Link]
-
Ghosh, P. (n.d.). hesis of Copper (II) Complex Based on N nor Ligand and Study of Catechol Oxidase Activity. Midnapore City College. [Link]
-
Petrenko, I., Kuzevanova, A., & Doroschuk, R. (2022). Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 74–78. [Link]
-
Sucipto, T. H., Tjahjono, D. H., & Chasanah, U. (2019). SYNTHESIS AND ANTI-CANCER ACTIVITY OF COPPER(II) COMPLEX WITH 2, 4, 5-TRIPHENYL-1H-IMIDAZOLE LIGAND. Biochemical and Cellular Archives, 19(Supplement 2), 4839-4843. [Link]
-
Navarro, M., de Ilarduya, A. M., & Prieto, M. J. (1998). Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: synthesis, molecular structure and initial antitumor studies. Journal of Inorganic Biochemistry, 71(1-2), 15-22. [Link]
-
Di Nicola, C., Falso, M., & Rossi, M. (2024). New Copper Complexes with N,O-Donor Ligands Based on Pyrazole Moieties Supported by 3-Substituted Acetylacetone Scaffolds. Molecules, 29(3), 593. [Link]
-
Zellis, E., & Kletnieks, E. (2022). Synthesis, Structure and Cytotoxic Properties of Copper(II) Complexes of 2-Iminocoumarins Bearing a 1,3,5-Triazine or Benzoxazole/Benzothiazole Moiety. Molecules, 27(21), 7205. [Link]
Sources
Spectroscopic differences between 5-phenoxy and 5-(4-chlorophenoxy) picolinaldehydes
This technical guide provides a comparative spectroscopic analysis of 5-phenoxypicolinaldehyde and its para-chlorinated analog, 5-(4-chlorophenoxy)picolinaldehyde . These compounds are critical intermediates in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, such as Roxadustat .
Executive Summary
-
Target Compounds: 5-phenoxypicolinaldehyde (CAS: 936344-45-5) vs. 5-(4-chlorophenoxy)picolinaldehyde (CAS: 97121-21-6).
-
Primary Application: Building blocks for isoquinoline-based pharmaceutical agents.
-
Key Differentiator: The substitution of a hydrogen atom with a chlorine atom at the para-position of the phenoxy ring induces distinct electronic and mass-based signatures.
-
Validation Method: The transition from a complex multiplet (unsubstituted) to a symmetric AA'BB' system (chlorinated) in ^1H NMR, combined with the characteristic 3:1 isotope ratio in Mass Spectrometry, serves as the definitive quality control (QC) check.
Structural & Electronic Analysis
The spectroscopic divergence arises from the inductive (-I) and mesomeric (+M) effects of the chlorine atom.
-
Electronic Environment: The chlorine atom is electron-withdrawing by induction but electron-donating by resonance. In the NMR timescale, the inductive effect dominates the carbon shifts, while the symmetry of the p-substitution simplifies the proton splitting pattern.
-
Pyridine Ring Stability: The ether linkage (-O-) acts as an insulator; thus, the chemical shifts of the pyridine ring protons (H3, H4, H6) remain largely conserved between the two analogs, serving as an internal reference.
Figure 1: Structural logic flow demonstrating how the chlorine substitution alters the spectroscopic readout.
Comparative Spectroscopic Data
A. Proton NMR (^1H NMR) Profiling
Solvent: CDCl₃ or DMSO-d₆ | Frequency: 400/500 MHz
| Proton Assignment | 5-Phenoxypicolinaldehyde (Unsubstituted) | 5-(4-Chlorophenoxy)picolinaldehyde (Chlorinated) | Diagnostic Feature |
| -CHO (Aldehyde) | Singlet, ~10.0 ppm | Singlet, ~10.0 ppm | Conserved functionality. |
| Pyridine H-6 | ~8.50 ppm (d/s) | ~8.52 ppm (d/s) | Most deshielded ring proton (adj. to N). |
| Pyridine H-3, H-4 | 7.9 - 8.1 ppm (m) | 7.9 - 8.1 ppm (m) | Minimal shift; pyridine ring is electronically insulated. |
| Phenoxy (Ortho) | 7.4 - 7.5 ppm (m) | 7.38 ppm (d, J=8.8 Hz) | Key Differentiator: Loss of coupling complexity. |
| Phenoxy (Meta) | 7.2 - 7.3 ppm (m) | 7.02 ppm (d, J=8.8 Hz) | Key Differentiator: Upfield shift due to shielding cone of Cl. |
| Phenoxy (Para) | 7.1 - 7.2 ppm (t) | Absent (Substituted by Cl) | Loss of triplet signal confirms substitution. |
Technical Insight: The collapse of the phenoxy region from a "messy" multiplet (5H) to two clean doublets (2H each, AA'BB' system) is the primary "Go/No-Go" criteria for reaction completion.
B. Carbon NMR (^13C NMR) Profiling
Solvent: CDCl₃ | Frequency: 100/125 MHz
| Carbon Environment | 5-Phenoxy (ppm) | 5-(4-Chlorophenoxy) (ppm) | Mechanistic Note |
| C=O (Aldehyde) | ~192.0 | ~192.0 | Unaffected. |
| C-O (Phenoxy) | ~156.0 | ~154.5 | Slight shift due to para-Cl electronic pull. |
| C-Cl (Ipso) | N/A | ~129.5 | New Signal: Distinctive quaternary carbon. |
| Aromatic C-H | 118.0 - 130.0 | 120.0 - 130.0 | Simplified peak count in the chlorinated analog. |
C. Mass Spectrometry (MS) & IR Signatures
| Technique | Parameter | 5-Phenoxy Analog | 5-(4-Chlorophenoxy) Analog |
| HRMS (ESI+) | Molecular Ion | [M+H]⁺ ~199.06 | [M+H]⁺ ~233.02 |
| Isotope Pattern | M / M+2 Ratio | 100 : 1 (Natural ¹³C only) | 100 : 32 (Characteristic ³⁵Cl/³⁷Cl ratio) |
| FT-IR | Fingerprint | C-H bend (mono-sub): 690, 750 cm⁻¹ | C-Cl stretch: 1090 cm⁻¹ ; p-sub band: 820 cm⁻¹ |
Experimental Protocol: Validation Workflow
Objective: Confirm the identity of the 5-(4-chlorophenoxy)picolinaldehyde intermediate during synthesis.
Step 1: Sample Preparation
-
Dissolve 10 mg of the isolated solid in 0.6 mL of CDCl₃ (ensure solvent is acid-free to prevent aldehyde hydration).
-
Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., K₂CO₃ from the synthesis).
Step 2: Acquisition Parameters (Standard)
-
Pulse Sequence: zg30 (Standard 1D Proton)
-
Scans (NS): 16 (Sufficient for aromatic resolution)
-
Relaxation Delay (D1): 1.0 sec
Step 3: Data Processing & Logic Check Use the following logic gate to validate the product:
Figure 2: Decision tree for spectroscopic validation of the reaction product.
Synthesis Context & References
These aldehydes are typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) . A base (K₂CO₃) facilitates the reaction between a phenol (phenol or 4-chlorophenol) and a 5-halo-picolinaldehyde (or 5-bromo-2-methylpyridine followed by oxidation).
Key References:
-
Roxadustat Synthesis Pathways: Detailed in patents describing the coupling of phenoxy-isobenzofuran or pyridine intermediates.
-
Source:
-
-
Pyridine Aldehyde Characterization: General NMR data for 5-substituted picolinaldehydes.
-
Source:
-
-
General Spectroscopic Data: 5-Phenoxypicolinaldehyde (CAS 936344-45-5) and 5-(4-chlorophenoxy)picolinaldehyde (CAS 97121-21-6).
-
Source:
-
Safety Operating Guide
5-(4-Chlorophenoxy)pyridine-2-carbaldehyde proper disposal procedures
This guide outlines the authoritative disposal and handling procedures for 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde .[1]
Notice: As a specific Safety Data Sheet (SDS) for this exact intermediate is not widely available in the public domain, the protocols below are derived from Structure-Activity Relationship (SAR) principles, referencing the functional hazards of halogenated pyridines and aromatic aldehydes .
Executive Summary: The "Golden Rules" of Disposal
-
NEVER dispose of this compound down the drain.[2] The halogenated (chlorine) and aromatic ether moieties classify it as Hazardous Halogenated Organic Waste .
-
ALWAYS segregate from strong oxidizers and strong bases to prevent uncontrolled exothermic reactions (oxidation or polymerization).
-
PRIMARY DISPOSAL PATH: High-temperature incineration at a licensed hazardous waste facility.[1]
Chemical Profile & Hazard Identification
Understanding the molecule's reactivity is the first step in safe disposal.
| Feature | Chemical Logic & Hazard Implication |
| Functional Group | Aldehyde (-CHO) at Position 2.[1][3] Risk:[4][5][6][7] Highly reactive.[1] Susceptible to autoxidation to carboxylic acid. Potential skin sensitizer and respiratory irritant.[1][4] |
| Core Structure | Pyridine Ring (Heterocycle).[1][3] Risk:[4][5][6][7] Potential unpleasant odor; chemically stable but toxic if ingested/inhaled. |
| Substituent | 4-Chlorophenoxy (Halogenated Ether).[1] Risk:[4][5][6][7]Environmental Persistence. Halogenated compounds are strictly regulated. High probability of aquatic toxicity (H411/H412). |
| Physical State | Likely Solid (Crystalline powder) based on molecular weight and polarity.[1] |
Anticipated GHS Classifications:
-
Eye Irritation (Category 2A) [1]
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) [1]
Pre-Disposal Segregation & Stabilization
Before the waste leaves your bench, it must be stabilized to prevent accidents during storage or transport.
A. Incompatibility Check (Segregation)
You must store waste containing this compound AWAY from the following streams:
-
Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of fire/explosion due to aldehyde oxidation.
-
Strong Bases (e.g., Sodium Hydroxide): Risk of rapid polymerization or Cannizzaro reaction (exothermic).
-
Reactive Metals (e.g., Sodium, Lithium): Halogenated compounds can react violently with alkali metals.
B. Chemical Quenching (Optional but Recommended for Large Quantities)
If you have a large quantity (>100g) of pure aldehyde to dispose of, consider chemically quenching the reactive aldehyde group to a less reactive bisulfite adduct before disposal.
-
Protocol: Dissolve in a minimal amount of compatible solvent (e.g., Ethyl Acetate) and shake with a saturated Sodium Bisulfite (
) solution. -
Result: The aldehyde forms a stable bisulfite adduct solid.
-
Note: The resulting solid is still halogenated waste and must be incinerated.
Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)[2]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.
-
Labeling: Affix a hazardous waste label.
-
Storage: Cap tightly. Store in a secondary containment tray in a cool, dry area until pickup.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[2]
-
Segregation: Pour into the Halogenated Solvent Waste carboy (often the "Red Can" or designated halogenated stream).
-
Why? Even trace amounts of chlorine require the entire solvent stream to be treated as halogenated waste (more expensive incineration).
-
-
Compatibility: Ensure the solvent waste stream pH is neutral (pH 6-8). Do not mix with acidic aqueous waste.[1]
-
Labeling: List the compound as a "Trace Contaminant" on the carboy tag.
Visual Decision Logic: Disposal & Spill Response
Figure 1: Waste Stream Classification Logic
Use this flowchart to determine the correct waste container.
Caption: Decision tree for segregating 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde waste streams.
Figure 2: Emergency Spill Response Protocol
Immediate actions to take if a spill occurs in the lab.
Caption: Step-by-step spill response workflow ensuring containment and proper classification.
Regulatory & Environmental Context
Why is strict adherence required?
-
Halogenated Waste Compliance: The presence of the Chlorine atom mandates that this waste be incinerated at temperatures exceeding 1100°C to prevent the formation of dioxins and furans.
-
Aquatic Toxicity: Aromatic ethers are often lipophilic and can bioaccumulate.[1] Releasing this into the sewer system (even if diluted) is a violation of the Clean Water Act (US) and similar global regulations (e.g., EU Water Framework Directive).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10103267, 5-Chloropyridine-2-carboxaldehyde (Structure Analog).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste.[1] Retrieved from [Link]
Sources
- 1. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. chemimpex.com [chemimpex.com]
- 4. stobec.com [stobec.com]
- 5. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde
Topic: Personal protective equipment for handling 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
As a Senior Application Scientist, I often see researchers treat substituted pyridine aldehydes as generic organic intermediates. This is a safety gap. 5-(4-Chlorophenoxy)pyridine-2-carbaldehyde combines the volatility and sensitization potential of an aldehyde with the lipophilicity of a chlorophenoxy ether.[1] This specific structure increases the risk of dermal absorption compared to simple pyridine derivatives.
This guide provides a self-validating safety protocol. It moves beyond generic "wear gloves" advice to explain why specific barriers are required based on the chemical's functional group reactivity.
Hazard Profiling & Risk Assessment
Before selecting PPE, we must understand the "Enemy." This compound presents a triad of hazards based on its functional groups:
| Functional Group | Associated Hazard | Mechanism of Action |
| Pyridine Ring | Neuro/Hepatotoxicity | Pyridines are readily absorbed through the skin and metabolized in the liver.[1] |
| Aldehyde (-CHO) | Sensitizer & Irritant | Aldehydes react with amine groups in proteins (Schiff base formation), leading to contact dermatitis and respiratory sensitization (H317, H335). |
| Chlorophenoxy | Enhanced Absorption | The lipophilic ether tail facilitates transport across the stratum corneum, making dermal exposure more critical than with hydrophilic pyridines. |
Standard GHS Classifications (Conservative Read-Across):
PPE Matrix: The Barrier System
Critical Insight: Standard nitrile exam gloves have poor chemical resistance to pyridine derivatives (breakthrough often <5 minutes). Relying on single-layer nitrile is a common laboratory error.[1]
Routine Handling (Solids/Weighing)
Use this for handling the solid powder or closed vessels.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Primary) | Double-Gloving Strategy 1. Inner: 4-mil Nitrile (Exam Grade)2.[1] Outer: 5-8 mil Extended Cuff Nitrile | The outer glove acts as a sacrificial layer.[1] The air gap between gloves provides a brief permeation buffer. Change outer gloves every 30 mins. |
| Respiratory | Fume Hood (Required) Face velocity: 80–100 fpm | Aldehydes are volatile. Inhalation causes immediate mucous membrane inflammation. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 D3 rating) | Safety glasses are insufficient. Aldehyde vapors can bypass glasses, causing conjunctivitis. |
| Body | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Protects wrists/forearms, the most common site of exposure during weighing. |
High-Risk Handling (Solutions/Spills)
Use this when handling concentrated solutions (>1M) or cleaning spills.[1]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Critical) | Laminate Film (e.g., Silver Shield™) or Butyl Rubber | Nitrile is NOT recommended for prolonged contact with pyridine solvents.[1] Laminates provide >4 hours breakthrough time. |
| Respiratory | Full-Face Respirator (Cartridge: Organic Vapor + P100) | Use only if working outside a hood (e.g., spill cleanup).[1] |
Operational Protocol: Step-by-Step
This workflow is designed to minimize static discharge (a risk with dry organic powders) and prevent aldehyde oxidation.
Phase A: Storage & Retrieval
-
Atmosphere: Store under Argon or Nitrogen . Aldehydes oxidize to carboxylic acids (5-(4-chlorophenoxy)pyridine-2-carboxylic acid) upon air exposure, which can change the stoichiometry of your reaction.[1]
-
Temperature: Refrigerate (2–8°C). Cold storage reduces vapor pressure, lowering inhalation risk upon opening.
Phase B: Weighing (The Critical Moment)
Most exposures occur here due to static scattering of fine powder.
-
Setup: Place the balance inside the fume hood.
-
Static Control: Use an anti-static gun or ionizer on the spatula and weighing boat before touching the powder. Halogenated aromatics are prone to static buildup.
-
Transfer: Do not pour. Use a micro-spatula to transfer directly into a tared, pre-clamped flask.
-
Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, then dispose of the tissue as hazardous waste.
Phase C: Reaction & Cleanup
-
Venting: Ensure reaction vessels are vented to a scrubber or hood exhaust. Do not seal heated aldehyde reactions tightly without pressure relief (oxidation risk).
-
Quenching: If cleaning glassware, rinse with a dilute sodium bisulfite solution first (neutralizes the aldehyde), then water/acetone.
Waste Disposal Logistics
Waste Stream Classification: Halogenated Organic Reasoning: The chlorine atom on the phenoxy ring mandates segregation from non-halogenated solvents to prevent the formation of toxic dioxins during incineration.
| Waste Type | Disposal Container | Labeling Requirement |
| Solid Waste | HDPE Wide-Mouth Jar | "Solid Hazardous Waste: Toxic, Irritant.[1] Contains Halogenated Pyridine."[1][8] |
| Liquid Mother Liquor | Safety Can (Polyethylene) | "Halogenated Organic Solvents." Do not mix with oxidizers (Nitric/Perchloric acid). |
| Contaminated PPE | Clear heavy-duty bag | Double-bagged.[1] Tie off inside the hood before removal. |
Visual Workflow (DOT Diagram)
The following diagram illustrates the "Closed-Loop" safety logic, ensuring the chemical is never exposed to the open lab environment.
Caption: Operational workflow ensuring containment from cold storage to halogenated waste disposal.
References
-
PubChem. (2025). 5-Chloropyridine-2-carboxaldehyde Compound Summary. National Library of Medicine. [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]
Sources
- 1. 5-Chloropyridine-2-carboxaldehyde | C6H4ClNO | CID 10103267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. stobec.com [stobec.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
